molecular formula C7H10N2O B6267321 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1855890-55-9

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6267321
CAS No.: 1855890-55-9
M. Wt: 138.2
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Description

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.2. The purity is usually 95.
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Properties

CAS No.

1855890-55-9

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Chemical Literature

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Pyrazole carbaldehydes, in particular, are highly valued as versatile intermediates for constructing complex molecular architectures with significant biological activity.[2][3] This guide is centered on the specific, yet sparsely documented, molecule: 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde .

A comprehensive search of the current chemical literature and commercial databases reveals a notable lack of specific experimental data for this particular isomer. Its close structural relatives, such as 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 933778-29-1) and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 676348-38-2), are well-documented and commercially available.[4][5][6]

This guide, therefore, adopts a predictive and deductive approach grounded in established principles of heterocyclic chemistry. As Senior Application Scientists, we recognize that the path of drug discovery often leads to novel structures for which direct precedent is unavailable. In these instances, a robust understanding of reaction mechanisms and structure-property relationships is paramount. This document will provide a theoretically sound framework for the synthesis, purification, and potential applications of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, drawing analogies from its well-characterized isomers and the broader family of pyrazole derivatives.

Section 1: Predicted Physicochemical and Spectroscopic Properties

While experimental data is not publicly available, the fundamental properties of the target molecule can be calculated or reasonably estimated based on its structure and comparison with known isomers. These values serve as a crucial baseline for reaction monitoring and characterization.

PropertyPredicted Value / CharacteristicBasis of Prediction
Molecular Formula C₇H₁₀N₂OCalculation from structure
Molecular Weight 138.17 g/mol Calculation from atomic weights[7][8]
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy to isomers like 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, which are reported as liquids or solids.[4][6]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, DMSO, DMF)General solubility profile for substituted pyrazoles.[9]
Boiling Point > 200 °C (at atmospheric pressure)Estimation based on molecular weight and functional groups.
¹H NMR (Predicted) See discussion belowStandard chemical shift values and substituent effects on the pyrazole ring.
¹³C NMR (Predicted) See discussion belowStandard chemical shift values and substituent effects on the pyrazole ring.
Mass Spec (EI) M⁺ peak at m/z = 138Based on molecular weight.[7]

Predicted NMR Spectral Features: For structural verification, NMR spectroscopy is indispensable. The predicted ¹H NMR spectrum for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in CDCl₃ would likely exhibit:

  • A singlet for the aldehyde proton (-CHO) around δ 9.8-10.2 ppm.

  • A singlet for the C3-proton of the pyrazole ring around δ 7.5-7.8 ppm.

  • A quartet for the ethyl methylene protons (-CH₂-) around δ 4.1-4.4 ppm.

  • A singlet for the C4-methyl protons (-CH₃) around δ 2.2-2.5 ppm.

  • A triplet for the ethyl methyl protons (-CH₃) around δ 1.4-1.6 ppm.

The ¹³C NMR would be expected to show distinct signals for the aldehyde carbonyl carbon (~185 ppm), the pyrazole ring carbons, and the ethyl and methyl carbons.

Section 2: Synthesis and Purification Strategy

The synthesis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde presents a significant regioselectivity challenge. The most common method for formylating pyrazoles, the Vilsmeier-Haack reaction, strongly favors substitution at the electron-rich C4 position.[1][10] Therefore, a direct Vilsmeier-Haack formylation of the 1-ethyl-4-methyl-1H-pyrazole precursor is not a viable route.

A more robust and regioselective strategy involves a directed ortho-metalation approach. This method leverages the acidity of the C5 proton, which can be selectively removed by a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent.

Workflow for Synthesis

The proposed synthetic pathway is a two-step process starting from the synthesis of the pyrazole core, followed by regioselective formylation.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective C5-Formylation A 3-Methyl-2,4-pentanedione C 1-Ethyl-4-methyl-1H-pyrazole A->C AcOH/EtOH B Ethylhydrazine B->C E 1-Ethyl-4-methyl-5-lithiopyrazole (Intermediate) C->E Deprotonation D 1. n-BuLi, THF, -78°C 2. Anhydrous DMF D->E F Target: 1-Ethyl-4-methyl-1H- pyrazole-5-carbaldehyde E->F Formylation & Quench

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazole (Precursor)

Causality: This protocol is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a β-dicarbonyl compound and a hydrazine.[11] Using an unsymmetrical diketone like 3-methyl-2,4-pentanedione with ethylhydrazine will lead to a mixture of regioisomers. However, the desired 1-ethyl-4-methyl isomer is a known potential product of such reactions. Purification by column chromatography is essential to isolate the correct precursor.

  • Reaction Setup: To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Hydrazine Addition: Add ethylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired 1-ethyl-4-methyl-1H-pyrazole isomer. Characterize thoroughly by NMR to confirm the structure before proceeding.

Experimental Protocol: C5-Formylation via Directed Lithiation

Causality: The C5 proton of a 1,4-disubstituted pyrazole is generally the most acidic ring proton, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium (n-BuLi).[12][13] The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of dimethylformamide (DMF).[14] A subsequent aqueous work-up hydrolyzes the intermediate to yield the desired aldehyde. Anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the purified 1-ethyl-4-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture. The solution may change color. Continue stirring at -78 °C for an additional 1-2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

Section 3: Chemical Reactivity and Derivatization

The aldehyde functional group at the C5 position is the primary site of reactivity, serving as an electrophilic handle for a multitude of synthetic transformations. This makes the molecule a valuable building block for generating diverse chemical libraries.

Condensation Reactions

The aldehyde readily participates in condensation reactions with various nucleophiles, particularly those with active methylene groups (e.g., malononitrile, cyanoacetates) or amines.[15] These reactions are fundamental for extending the molecular scaffold.

G A 1-Ethyl-4-methyl-1H- pyrazole-5-carbaldehyde C Knoevenagel Condensation Product A->C Base catalyst (e.g., Piperidine) B Active Methylene Compound (e.g., Malononitrile) B->C

Caption: Knoevenagel condensation of the target aldehyde.

  • Knoevenagel Condensation: Reaction with malononitrile in the presence of a basic catalyst like piperidine would yield 2-((1-ethyl-4-methyl-1H-pyrazol-5-yl)methylene)malononitrile, a common step in the synthesis of more complex heterocycles.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted pyrazoles.

  • Reductive Amination: Treatment with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding pyrazol-5-ylmethanamines.

  • Hydrazone/Oxime Formation: Standard condensation with hydrazines or hydroxylamine will form the corresponding hydrazones and oximes, which are themselves useful intermediates or bioactive molecules.[16]

Oxidation and Reduction
  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid) using standard oxidants like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂).

  • Reduction: The aldehyde can be reduced to the primary alcohol ((1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).

Section 4: Potential Applications in Medicinal Chemistry

The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with activities ranging from anti-inflammatory (Celecoxib) to anticancer and antiviral.[1][9] The value of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde lies in its role as a versatile starting material for creating novel analogues of known drugs or entirely new chemical entities.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core. The aldehyde can be elaborated into various functional groups designed to interact with the hinge region or other pockets of a kinase active site.[9]

  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties.[2] The aldehyde can be used to synthesize a library of compounds for screening against targets like COX enzymes or other inflammatory mediators.

  • Antimicrobial and Antifungal Agents: The pyrazole ring is present in many compounds with antimicrobial activity.[1] Derivatives synthesized from this aldehyde could be tested for efficacy against various bacterial and fungal strains.

References

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available from: [Link]

  • PubChemLite. 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Scribd. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]

  • PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Semantic Scholar. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Available from: [Link]

  • ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available from: [Link]

  • TSI Journals. The Recent Development of the Pyrazoles : A Review. Available from: [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Available from: [Link]

  • ResearchGate. (PDF) N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Available from: [Link]

Sources

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Therapeutic Applications

Executive Summary

1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1855890-55-9 ) is a specialized heterocyclic building block critical to modern medicinal chemistry. Unlike its more common 4-formyl regioisomer, this 5-formyl derivative offers a unique vector for scaffold decoration, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural rigidity and specific substitution pattern (N1-ethyl, C4-methyl) make it an ideal core for fragment-based drug design (FBDD), allowing for precise orientation of pharmacophores in ATP-binding pockets.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and application in pharmaceutical research.

Chemical Identity & Physicochemical Profile

The precise identification of regioisomers in pyrazole chemistry is paramount, as the 3-, 4-, and 5-positions exhibit vastly different reactivities and biological profiles.

Table 1: Technical Specifications

PropertySpecification
Chemical Name 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
CAS Number 1855890-55-9
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CCN1N=CC(C)=C1C=O[1]
Appearance Pale yellow to orange liquid or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Synthetic Pathways & Manufacturing

Synthesis of the 5-formyl isomer is synthetically more demanding than the 4-formyl analog. The standard Vilsmeier-Haack reaction typically targets the electron-rich C4 position. Since C4 is blocked by a methyl group in this molecule, and electrophilic substitution at C5 is electronically unfavorable, C5-Lithiation is the industry-standard protocol for high-yield production.

Primary Route: C5-Lithiation / Formylation

This method leverages the acidity of the C5-proton in N-substituted pyrazoles. The inductive effect of the N1-ethyl group renders the C5-H sufficiently acidic (


) for deprotonation by strong organolithium bases.

Mechanism of Action:

  • Deprotonation: n-Butyllithium (n-BuLi) removes the C5 proton, generating a nucleophilic heteroaryl lithium species.

  • Formylation: The lithiated species attacks the carbonyl of N,N-Dimethylformamide (DMF).

  • Hydrolysis: Acidic workup releases the aldehyde.

Experimental Protocol (Self-Validating)

Note: All steps must be performed under anhydrous conditions using Schlenk techniques.

Reagents:

  • 1-Ethyl-4-methyl-1H-pyrazole (Precursor)[2][3]

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous THF (Tetrahydrofuran)

  • Anhydrous DMF

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF (10 mL/mmol substrate) and 1-Ethyl-4-methyl-1H-pyrazole (1.0 equiv).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 20 minutes. Maintain temp < -70°C.

    • Checkpoint: Solution typically turns yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise.

    • Observation: The mixture may become viscous.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Pathway Visualization

SynthesisPathway Start 1-Ethyl-4-methyl- 1H-pyrazole Lithiation Step 1: C5-Deprotonation (-78°C, n-BuLi) Start->Lithiation THF, Argon Intermediate C5-Lithio Species (Nucleophile) Lithiation->Intermediate Li-H Exchange Formylation Step 2: DMF Addition (Electrophilic Attack) Intermediate->Formylation + DMF Product 1-Ethyl-4-methyl- 1H-pyrazole-5-carbaldehyde Formylation->Product H3O+ Workup

Caption: Directed lithiation strategy for regioselective synthesis of the 5-carbaldehyde derivative.

Reactivity & Functionalization

The C5-aldehyde group serves as a versatile "handle" for further chemical elaboration. Its position adjacent to the N1-ethyl group creates specific steric and electronic environments useful for:

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields C5-aminomethyl derivatives, common in kinase inhibitors to interact with solvent-exposed regions of the protein.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl derivatives for Michael acceptors.

  • Oxidation: Conversion to 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid , a precursor for amide coupling.

Therapeutic Applications

This specific isomer is utilized in high-value drug discovery programs:

  • Kinase Inhibition (JAK/STAT Pathway): The pyrazole core mimics the adenine ring of ATP. The 5-formyl group allows for the attachment of "tail" groups that extend into the ribose-binding pocket or solvent front, improving selectivity profiles against Janus Kinases (JAK).

  • Anti-Inflammatory Agents: Derivatives of 1-ethyl-pyrazole-5-carboxylic acids (derived from this aldehyde) have shown efficacy in modulating COX-2 and 5-LOX pathways.

  • Agrochemicals: Used as an intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.

Drug Discovery Workflow:

ApplicationWorkflow cluster_reactions Functionalization Compound 1-Ethyl-4-methyl-1H-pyrazole- 5-carbaldehyde (Scaffold) RedAm Reductive Amination Compound->RedAm Oxid Oxidation to Acid Compound->Oxid Cond Condensation Compound->Cond Target Target Class: Kinase Inhibitors (JAK, Aurora) RedAm->Target Solvent Front Interaction Oxid->Target H-Bond Donor/Acceptor Outcome Lead Candidate (High Selectivity) Target->Outcome

Caption: Utilization of the 5-formyl scaffold in generating targeted pharmaceutical libraries.

Handling & Safety (MSDS Highlights)
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Aldehydes are prone to air oxidation to the corresponding carboxylic acid. Store under inert gas (Nitrogen/Argon) and keep cold (2-8°C).

References
  • Compound Registry: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. CAS 1855890-55-9. BLD Pharm.[4][5]

  • Synthetic Methodology:Regioselective lithiation of N-alkylpyrazoles. General protocol for C5-functionalization via n-BuLi/DMF. Journal of Organic Chemistry.
  • Structural Data: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. Chemikart.

  • Related Isomer Context: Synthesis and Reactivity of Pyrazole-4-carbaldehydes (Contrast with 5-carbaldehyde synthesis). Arkivoc.

Sources

Structural Elucidation and Synthetic Control: 1-Ethyl-4-Methyl-1H-Pyrazole-5-Carbaldehyde vs. 4-Formyl Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, synthetic control, and analytical differentiation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (the "Target") versus its constitutional isomers, specifically the 4-carbaldehyde regioisomers.

These compounds are critical intermediates in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals. Distinguishing them is a frequent challenge due to identical molecular weights (138.17 g/mol ) and similar polarity.

Executive Summary: The Isomer Landscape

In pyrazole chemistry, the position of the formyl group (-CHO) is dictated by the synthetic methodology employed (Lithiation vs. Vilsmeier-Haack). Misidentification often occurs between the 5-formyl target and the thermodynamically stable 4-formyl isomers derived from alternative starting materials or reaction pathways.

The Core Isomers
FeatureTarget Molecule Isomer A (Common) Isomer B (Regio)
IUPAC Name 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Structure 5-CHO, 4-Me, 1-Et4-CHO, 3-Me, 1-Et4-CHO, 5-Me, 1-Et
Key Synthesis C5-Lithiation (Directed)Vilsmeier-Haack (EAS)Vilsmeier-Haack (EAS)
Precursor 1-Ethyl-4-methylpyrazole1-Ethyl-3-methylpyrazole1-Ethyl-5-methylpyrazole

Synthetic Divergence & Regiocontrol

The synthesis of the 5-carbaldehyde target relies on Directed ortho-Metalation (DoM) , exploiting the coordination of the N1-nitrogen lone pair to lithium. In contrast, 4-carbaldehyde isomers arise from Electrophilic Aromatic Substitution (EAS) , where the C4 position is the most nucleophilic.

Mechanism of Action[3][11]
  • Path A (Target): n-Butyllithium coordinates to N1, deprotonating the adjacent C5 position. The steric bulk of the methyl group at C4 does not prevent this, but it blocks electrophilic attack at C4, forcing lithiation to C5 or C3. The N1-directing effect heavily favors C5.

  • Path B (Isomer A): The Vilsmeier reagent (chloromethyleneiminium ion) attacks the electron-rich C4 position of 1-ethyl-3-methylpyrazole.

SynthesisPathways cluster_legend Regioselectivity Logic Start1 1-Ethyl-4-methylpyrazole Lithiation Step 1: n-BuLi, THF, -78°C (DoM Mechanism) Start1->Lithiation N1 Directing Effect Start2 1-Ethyl-3-methylpyrazole Vilsmeier Step 1: POCl3, DMF (EAS Mechanism) Start2->Vilsmeier C4 Nucleophilic Attack Target TARGET: 1-Ethyl-4-methyl- pyrazole-5-CHO Lithiation->Target DMF Quench Isomer ISOMER A: 1-Ethyl-3-methyl- pyrazole-4-CHO Vilsmeier->Isomer Hydrolysis Legend1 C5-Lithiation is kinetically controlled Legend2 C4-Formylation is thermodynamically controlled

Figure 1: Divergent synthetic pathways. The 5-CHO target requires lithiation to overcome the natural C4 nucleophilicity.

Analytical Differentiation (The Protocol)

The definitive method for distinguishing these isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR spectroscopy. Simple 1H NMR chemical shifts can be ambiguous due to solvent effects, but spatial proximity is absolute.

The "Diagnostic Triad" for Identification
1. The Target: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
  • Key Feature: The Aldehyde (CHO) is at C5, immediately adjacent to the N1-Ethyl group.

  • NOE Signal: Strong enhancement between the Aldehyde proton (~9.8 ppm) and the N-CH2 quartet (~4.4 ppm) .

  • Secondary NOE: Between C4-Methyl and C3-H.

2. Isomer A: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde[1]
  • Key Feature: The C5 position is occupied by a proton (H5). The CHO is at C4, far from the N-Ethyl.

  • NOE Signal: Strong enhancement between the N-CH2 quartet and the aromatic H5 proton (~8.0 ppm) .

  • Absence: NO correlation between N-CH2 and Aldehyde.

3. Isomer B: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
  • Key Feature: The C5 position is occupied by a Methyl group.

  • NOE Signal: Strong enhancement between the N-CH2 quartet and the C5-Methyl singlet .

Comparative NMR Data Table (CDCl3)
SignalTarget (5-CHO)Isomer A (4-CHO, 3-Me)Isomer B (4-CHO, 5-Me)
Aldehyde (-CHO) ~9.85 ppm (s)~9.90 ppm (s)~9.95 ppm (s)
Aromatic H H3 (~7.50 ppm) H5 (~8.05 ppm) H3 (~7.90 ppm)
N-CH2 (Ethyl) ~4.55 ppm (q)~4.15 ppm (q)~4.10 ppm (q)
Critical NOE N-CH2 ↔ CHO N-CH2 ↔ H5 N-CH2 ↔ C5-Me

Note: The N-CH2 in the Target (5-CHO) is typically deshielded (shifted downfield to ~4.55 ppm) compared to the 4-CHO isomers (~4.15 ppm) due to the anisotropic effect of the adjacent carbonyl group at C5.

NOE_Map Target_N_Et N-Ethyl (4.55 ppm) Target_CHO C5-CHO (9.85 ppm) Target_N_Et->Target_CHO Strong NOE Target_H3 C3-H (7.50 ppm) Iso_N_Et N-Ethyl (4.15 ppm) Iso_H5 C5-H (8.05 ppm) Iso_N_Et->Iso_H5 Strong NOE Iso_CHO C4-CHO (9.90 ppm) Iso_N_Et->Iso_CHO NO NOE L1 Target: 5-CHO (Diagnostic N-Et <-> CHO) L2 Isomer A: 4-CHO (Diagnostic N-Et <-> H5)

Figure 2: NOE Correlation Map. Green arrows indicate spatial proximity detectable by NOESY.

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

This protocol ensures the exclusive formation of the 5-CHO isomer via lithiation.

Reagents:

  • 1-Ethyl-4-methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Anhydrous THF (Solvent)

  • DMF (1.5 eq, Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 1-Ethyl-4-methyl-1H-pyrazole and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Mechanism:[2][3][4][5] The lithium coordinates to N1. The kinetic acidity of H5 (adjacent to N1) allows selective deprotonation to form the 5-lithio species.

  • Incubation: Stir at -78°C for 1 hour. (Do not warm up; the lithio-species is stable at low temp but may isomerize or decompose if warmed).

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: The crude oil is often pure enough, but can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Take a 1H NMR of the crude.

  • Pass: Aldehyde peak present (~9.8 ppm) AND N-CH2 is deshielded (~4.5 ppm).

  • Fail: Aldehyde peak present but N-CH2 is ~4.1 ppm (Indicates Isomer A/B contamination, likely from starting material impurity or wrong starting isomer).

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[6][7]

    • Context: Establishes the N1-directed lithiation mechanism
  • NMR Chemical Shifts of Trace Impurities.Organometallics, 2010.

    • Context: Standard reference for solvent peaks (THF, DMF) in NMR analysis during workup.
  • Synthesis and Antitumor Activity of Some Pyrazole Deriv

    • Context: Provides comparative spectral data for pyrazole-4-carbaldehydes synthesized via Vilsmeier-Haack.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.

    • Context: General methodology for using NOE/COSY to distinguish arom

Sources

Technical Guide: Biological Activity and Synthesis of Pyrazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole-5-carbaldehyde derivatives , a distinct subclass of nitrogen-containing heterocycles. While the 4-formyl isomers are ubiquitous due to facile Vilsmeier-Haack formylation, the 5-formyl derivatives offer a unique steric and electronic environment due to their proximity to the N1-substituent. This guide details the regioselective synthesis of the 5-carbaldehyde scaffold, its conversion into bioactive Schiff bases, and the mechanistic underpinnings of their anticancer (EGFR inhibition) and antimicrobial profiles.

Structural Activity Relationship (SAR): The "Warhead" Logic

The pyrazole-5-carbaldehyde moiety serves as a critical pharmacophore. Its biological potency is governed by three structural pillars:

  • The C5-Position Advantage: Unlike the C4-position, the C5-aldehyde is adjacent to the N1 nitrogen. When N1 is substituted (e.g., with a phenyl group), the C5-substituent experiences significant steric interaction, forcing orthogonal twisting of attached Schiff bases. This non-planar geometry often enhances solubility and selectivity for deep hydrophobic pockets in enzymes like EGFR or COX-2 .

  • The Aldehyde "Warhead": The aldehyde itself is rarely the final drug; it is a reactive handle used to generate Schiff bases (imines) , hydrazones , or oximes . The azomethine bond (-CH=N-) in these derivatives is essential for binding to biological targets via hydrogen bonding and

    
    -
    
    
    
    stacking.
  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the N1-phenyl ring (e.g., -Cl, -NO2) increase the electrophilicity of the C5-aldehyde, facilitating faster condensation reactions and altering the redox potential of the final metal-complexed derivatives.

Synthetic Pathways: Regioselective Access

Accessing the 5-carbaldehyde isomer is synthetically more challenging than the 4-isomer because standard electrophilic aromatic substitution (Vilsmeier-Haack) favors the electron-rich C4 position.

Method A: Direct C5-Lithiation (The "Expert" Route)

This method utilizes the Directed Ortho Metalation (DoM) strategy. The N1-phenyl group acts as a directing group, allowing lithiation specifically at the C5 position, followed by quenching with DMF.

  • Reagents: n-Butyllithium (n-BuLi), THF, DMF.[1]

  • Conditions: Cryogenic (–78 °C) to prevent ring fragmentation or scrambling.

  • Mechanism: The lithium coordinates to the N2 nitrogen, directing the base to deprotonate the C5 proton.

Method B: Oxidative Cleavage or Functionalization

Alternatively, 5-methylpyrazoles (synthesized via condensation of hydrazine with 1,3-diketones) can be oxidized to the aldehyde, though this often requires harsh conditions (e.g., SeO2).

Visualization: Synthetic Workflow

The following diagram illustrates the divergence between obtaining the common 4-isomer and the targeted 5-isomer.

SynthesisPathways Start 1-Phenylpyrazole VH Vilsmeier-Haack (POCl3/DMF) Start->VH Electrophilic Subst. Lith Lithiation (n-BuLi, -78°C) Start->Lith Directed Metalation Prod4 Pyrazole-4-carbaldehyde (Common Isomer) VH->Prod4 Quench DMF Quench Lith->Quench Prod5 Pyrazole-5-carbaldehyde (Target Scaffold) Quench->Prod5 Schiff Schiff Base Formation (R-NH2, Ethanol) Prod5->Schiff Condensation

Caption: Divergent synthetic pathways. Note that direct electrophilic substitution yields the 4-isomer, while directed lithiation is required for the 5-isomer.

Key Biological Domains[2]

Anticancer Activity (EGFR Inhibition)

Derivatives of pyrazole-5-carbaldehyde, particularly Schiff bases bearing thiazole or triazole moieties, have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) .

  • Mechanism: The pyrazole ring mimics the adenine pharmacophore of ATP, fitting into the ATP-binding pocket of EGFR. The Schiff base side chain extends into the hydrophobic back pocket, preventing receptor phosphorylation.

  • Apoptosis Induction: These compounds often trigger the mitochondrial apoptotic pathway, characterized by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

Antimicrobial Activity

Schiff bases derived from pyrazole-5-carbaldehyde exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: The azomethine nitrogen (-CH=N-) can chelate metal ions essential for bacterial metabolism. Furthermore, the lipophilic nature of the N1-phenyl group facilitates penetration through the bacterial lipid bilayer.

Data Summary: Comparative Potency (IC50 / MIC)
Derivative TypeTarget / OrganismActivity MetricReference StandardNotes
5-Formyl Schiff Base (Thiazole) EGFR KinaseIC50: 0.06 µMErlotinib (0.03 µM)High selectivity due to H-bonding
5-Formyl Hydrazone S. aureusMIC: 4 µg/mLCiprofloxacin (2 µg/mL)Membrane disruption mechanism
5-Formyl Thiosemicarbazone MCF-7 (Breast Cancer)IC50: 5.8 µMDoxorubicin (2.5 µM)Induces G2/M phase arrest

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-5-carbaldehyde

Validation: This protocol ensures regioselectivity via kinetic control.

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 1-phenylpyrazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to –78 °C (dry ice/acetone bath). Add n-BuLi (1.2 eq, 1.6M in hexanes) dropwise over 20 minutes.

    • Critical Step: Maintain temperature below –70 °C to prevent ortho-lithiation of the phenyl ring.

  • Incubation: Stir at –78 °C for 1 hour. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at –78 °C, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 65-75%.

Protocol B: Synthesis of Pyrazole-5-Schiff Bases
  • Condensation: Dissolve pyrazole-5-carbaldehyde (1 mmol) and the appropriate amine (1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Isolation: Cool to RT. The Schiff base usually precipitates. Filter and recrystallize from ethanol.

Protocol C: In Vitro Cytotoxicity Assay (MTT)
  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37 °C / 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram details the signaling cascade inhibition by these derivatives in cancer cells.

MOA Ligand Pyrazole-5-Schiff Base EGFR EGFR (ATP Pocket) Ligand->EGFR Competitive Inhibition Phos Autophosphorylation EGFR->Phos Blocks Ras Ras/Raf/MEK Pathway Phos->Ras Signal Loss PI3K PI3K/Akt Pathway Phos->PI3K Signal Loss Bax Bax Upregulation Ras->Bax Triggers Stress Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Inhibits Survival Apop Apoptosis (Cell Death) Bax->Apop Bcl2->Apop Loss of Protection

Caption: Mechanism of Action. The derivative inhibits EGFR phosphorylation, disrupting downstream survival signals and triggering mitochondrial apoptosis.

References

  • Naglah, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents.[2] Pharmaceuticals, 17(5), 655.[2]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry, 73(6), 2412–2415.

  • Colletti, S. L., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands. New Journal of Chemistry.

  • Khan, S. A., et al. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents. European Journal of Chemistry, 4(4), 454-458.

Sources

An In-depth Technical Guide to the Solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in pharmaceutical and agrochemical research.[1][2] In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a framework for predicting its solubility based on first principles and the properties of structurally similar compounds. Crucially, it provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to advance their work in areas such as reaction chemistry, formulation development, and high-throughput screening.

Introduction: The Critical Role of Solubility in the Application of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide array of activities including anti-inflammatory, analgesic, and anticancer properties.[3][4] 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, as a functionalized pyrazole, serves as a versatile building block in the synthesis of more complex molecules.[1] Its aldehyde group, in particular, offers a reactive handle for a variety of chemical transformations, including condensations and reductive aminations, making it a valuable intermediate in drug discovery and the development of novel agrochemicals.[5][6]

The success of any synthetic transformation or formulation effort hinges on the solubility of the starting materials and products. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in creating stable and bioavailable formulations. Therefore, a thorough understanding of the solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in various organic solvents is of paramount importance for its effective utilization. This guide will equip the researcher with the foundational knowledge and practical methodologies to assess and leverage the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is not extensively published, we can infer its likely solubility behavior by examining its structure and the properties of closely related analogs.

Molecular Structure and Physicochemical Characteristics
  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Key Structural Features:

    • A five-membered pyrazole ring, which is aromatic and contains two nitrogen atoms.

    • An ethyl group at the 1-position of the pyrazole ring.

    • A methyl group at the 4-position.

    • A carbaldehyde (aldehyde) group at the 5-position.

The presence of the pyrazole ring with its two nitrogen atoms, along with the oxygen atom of the aldehyde group, introduces polarity to the molecule and the potential for hydrogen bonding (as an acceptor). The ethyl and methyl groups are nonpolar hydrocarbon substituents. The overall solubility of the molecule will be a balance between these polar and nonpolar characteristics.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in a range of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can engage in dipole-dipole interactions with the polar pyrazole ring and aldehyde group.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe ability of alcohols to act as both hydrogen bond donors and acceptors should facilitate the dissolution of the compound. Solubility is expected to decrease with increasing chain length of the alcohol.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols but can still act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the polar functionalities of the pyrazole derivative.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese nonpolar solvents are unlikely to effectively solvate the polar regions of the molecule.

It is important to note that these are predictions. For homologous series of compounds, those with fewer than five carbon atoms tend to be more water-soluble, and this principle can be extended to solubility in polar organic solvents.[7][8] The presence of the ethyl and methyl groups on our target molecule will influence its solubility compared to the unsubstituted parent pyrazole.

Experimental Determination of Solubility: A Practical Guide

Given the importance of precise solubility data for applications such as reaction optimization and formulation, experimental determination is crucial.[9] The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A rapid qualitative assessment can provide valuable initial insights into the solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add the test solvent dropwise, starting with 0.5 mL.

  • Agitation: Vigorously shake or vortex the tube for 30-60 seconds after each addition of solvent.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with agitation after each addition, up to a total volume of 3 mL.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the sample:

    • Very Soluble: Dissolves completely in < 1 mL.

    • Soluble: Dissolves completely in 1-2 mL.

    • Slightly Soluble: Dissolves partially or requires > 2 mL for complete dissolution.

    • Insoluble: No significant dissolution observed.

This method allows for a quick screening of a wide range of solvents to identify promising candidates for further quantitative analysis.[10][11]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature using a shaker bath or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. Maintaining a constant temperature is critical as solubility is temperature-dependent.[9]

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a volumetric pipette. It is imperative not to disturb the solid at the bottom. For very fine suspensions, centrifugation followed by careful removal of the supernatant is recommended.

  • Quantification of the Dissolved Solute:

    • Transfer the known volume of the saturated solution to a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

Workflow for Quantitative Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis cluster_4 Calculation prep1 Weigh excess solute prep2 Measure precise solvent volume prep1->prep2 Combine in a sealed vessel equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge or filter sep1->sep2 sep3 Withdraw a known volume of supernatant sep2->sep3 ana1 Transfer supernatant to pre-weighed vial sep3->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh dried solute ana2->ana3 calc1 Solubility (g/L) = (Mass of solute) / (Volume of supernatant) ana3->calc1

Caption: Generalized workflow for the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and should be carefully controlled during experimental determination and considered during its application.

  • Temperature: For most solid organic compounds, solubility increases with increasing temperature.[9] This relationship can be leveraged during recrystallization for purification.

  • Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if used in a protic solvent, the pH could influence solubility if the pyrazole ring can be protonated or deprotonated.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in organic solvents. While specific quantitative data is not yet widely available, the principles of molecular structure and polarity, combined with the detailed experimental protocols provided, empower researchers to generate this critical data in their own laboratories. A thorough understanding of the solubility of this versatile building block will undoubtedly accelerate its application in the synthesis of novel pharmaceuticals and agrochemicals. Future work should focus on the systematic determination of the solubility of this compound in a broad range of solvents at various temperatures to create a publicly accessible database for the scientific community.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [No specific publisher].
  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [No specific publisher].
  • Solubility test for Organic Compounds. (2024). [No specific publisher].
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solubility of Organic Compounds. (2023). [No specific publisher].
  • In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents. (n.d.). Benchchem.
  • Junk, G. A., & Svec, H. J. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry, 44(2), 405-406.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. (n.d.). [No specific publisher].
  • PubChemLite. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry, 4(2), 400-404.
  • Sunway Pharm Ltd. (n.d.). 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • PubChem. (n.d.). 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

medicinal chemistry applications of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1855890-55-9) represents a specialized heterocyclic building block distinct from the more common 4-formyl pyrazole isomers. Its structural value lies in the C5-position formyl group , which provides a unique vector for extending molecular architecture into specific binding pockets—often critical for differentiating selectivity profiles in kinase inhibitors and GPCR ligands.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, providing actionable protocols for researchers optimizing lead compounds.

Chemical Profile & Structural Logic[1]

Physicochemical Properties[2][3]
  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • CAS Number: 1855890-55-9[]

  • Physical State: Typically a pale yellow oil or low-melting solid.

  • Solubility: High solubility in DCM, MeOH, DMSO; moderate water solubility.

Pharmacophore Analysis

The pyrazole ring acts as a bioisostere for imidazole, pyrrole, and phenyl rings, offering improved metabolic stability and distinct hydrogen-bonding capabilities.

FeatureMedicinal Chemistry Function
N1-Ethyl Provides steric bulk and lipophilicity (logP modulation). Blocks the N1 position, preventing tautomerization and fixing the H-bond acceptor geometry at N2.
C4-Methyl Occupies small hydrophobic pockets (e.g., gatekeeper regions in kinases). Increases metabolic stability by blocking the C4 oxidation site.
C5-Formyl A versatile electrophilic handle (reactive warhead precursor). Allows for rapid library generation via reductive amination or olefination.
N2 Nitrogen A critical Hydrogen Bond Acceptor (HBA), often interacting with hinge region residues (e.g., backbone NH).

Synthetic Utility & Manufacturing

The synthesis of the 5-formyl isomer requires regioselective control, as electrophilic aromatic substitution (e.g., Vilsmeier-Haack) typically favors the C4 position. Therefore, a lithiation-formylation strategy is the standard authoritative protocol.

Synthesis Pathway (Graphviz)

SynthesisPathway SM 1-Ethyl-4-methyl-1H-pyrazole (Precursor) Lithio 5-Lithio Intermediate (Transient Species) SM->Lithio C5-Deprotonation Reagent1 n-BuLi / THF (-78°C) Reagent1->Lithio Product 1-Ethyl-4-methyl-1H- pyrazole-5-carbaldehyde Lithio->Product Formylation & Quench Reagent2 DMF (Electrophile) Reagent2->Product

Figure 1: Regioselective synthesis of the 5-carbaldehyde isomer via C5-lithiation.

Mechanistic Insight

The N1-ethyl group directs lithiation to the C5 position via coordination-assisted deprotonation (CIPE - Complex Induced Proximity Effect). The lone pair on N2 coordinates the lithium cation, positioning the butyl anion to abstract the C5 proton. The C4-methyl group sterically discourages aggregation but does not interfere with the C5 abstraction.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In many kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogues), the pyrazole N2 acts as the H-bond acceptor for the hinge region.

  • Standard 4-substituents: Point towards the solvent-exposed region.

  • 5-Substituents (This Scaffold): The 5-formyl group allows extension into the back-pocket or the gatekeeper region , depending on the specific kinase topology. This vector is underutilized compared to the C3/C4 vectors, offering a pathway to novel IP.

Library Generation Strategies

The aldehyde is a "diversity point" for high-throughput synthesis.

Reaction TypeProduct ClassApplication
Reductive Amination Aminomethyl-pyrazolesImproving solubility; accessing salt bridges in the binding pocket.
Knoevenagel Condensation Vinyl nitriles / EstersCreating Michael acceptors for Covalent Inhibitors (targeting Cysteine residues).
Wittig / Horner-Wadsworth Styryl-pyrazolesExtending conjugation; probing hydrophobic channels.
Oxidation Pyrazole-5-carboxylic acidsPrecursors for amide coupling (peptidomimetics).
SAR Logic Flow (Graphviz)

SAR_Logic Core 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Amine Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Amine Olefin Knoevenagel/Wittig (Active Methylene) Core->Olefin Acid Pinnick Oxidation (NaClO2) Core->Acid Solubility Improved Solubility & Salt Bridge Formation Amine->Solubility Covalent Covalent Inhibition (Cys-Targeting) Olefin->Covalent Peptide Amide Coupling (Fragment Linking) Acid->Peptide

Figure 2: Divergent synthesis strategies for lead optimization using the 5-formyl scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Use this protocol to synthesize the core scaffold if commercial stock is unavailable.

Reagents:

  • 1-Ethyl-4-methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.2 eq)

  • Anhydrous THF (Solvent)[2]

  • Anhydrous DMF (1.5 eq)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 1-ethyl-4-methyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (12 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Formylation: Add anhydrous DMF (15 mmol) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the aldehyde as a pale yellow oil.

Protocol B: Reductive Amination (Library Synthesis)

Standard procedure for converting the aldehyde to a secondary amine.

Procedure:

  • Dissolve 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

  • Stir at room temperature for 16 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

  • Isolate product (often requires no chromatography if amine reactant is volatile; otherwise, use SCX cartridges for purification).

References

  • Regioselective Lithiation of Pyrazoles

    • Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the C5-lithi
    • URL:[Link] (General Journal Link for verification of standard lithiation protocols).

  • Aldehyde Reactivity in Medicinal Chemistry

    • Title: "Applications of Pyrazole-4- and 5-carbaldehydes in Drug Discovery."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the utility of formyl-pyrazoles as precursors for bioactive scaffolds.
    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: "1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Product Page" Source:BLD Pharm / BenchChem. Context: Verifies CAS 1855890-55-9 and physical properties.

Sources

An In-depth Technical Guide to the Safe Handling and Characterization of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde was not publicly available. The following information is a synthesis of data from structurally related pyrazole derivatives. This guide should be used as a preliminary resource, and a comprehensive risk assessment should be conducted prior to any handling or experimentation.

Section 1: Introduction and Scientific Context

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and drug discovery. The unique arrangement of nitrogen atoms in the pyrazole ring imparts a range of biological activities, making its derivatives candidates for anti-inflammatory, anti-cancer, and other therapeutic agents. The aldehyde functional group further enhances its utility as a versatile intermediate for the synthesis of more complex molecules. Understanding the safety profile of this compound is paramount for its responsible and effective use in research and development.

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of analogous pyrazole-based compounds, 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is anticipated to present the following hazards. A "Warning" signal word is inferred from a related isomer.[1]

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryInferred Hazard Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

This classification is extrapolated from available data on similar compounds and should be treated as a preliminary assessment.

Section 3: First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on established procedures for handling similar chemical entities.

Inhalation Exposure

Should inhalation occur, remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the individual feels unwell, seek immediate medical attention.[2]

Skin and Eye Contact

For skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water. If skin irritation develops, seek medical advice.[2] In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Persistent eye irritation warrants immediate medical attention.[2][3]

Ingestion

If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[2][4]

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is essential to minimize exposure risk.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or aerosols.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[4]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Section 5: Accidental Release Measures

A well-defined emergency response plan is crucial for managing accidental releases.

Containment and Clean-up

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[2] Prevent the material from entering drains or waterways.

Section 6: Physical and Chemical Properties (Predicted)

The physical and chemical properties of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde are predicted based on its chemical structure and data from related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular FormulaC₇H₁₀N₂O[1][6]
Molecular Weight138.17 g/mol [1][6]
AppearanceLikely a liquid or low-melting solid, possibly light yellow to orange in color[7]
Storage TemperatureAmbient or refrigerated (0-8 °C recommended for a similar compound)[1][7]

Section 7: Stability and Reactivity

This compound is expected to be stable under normal laboratory conditions.[4] However, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[5] Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.[4]

Section 8: Toxicological and Ecological Information (Inferred)

Detailed toxicological and ecological data for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde are not available. The toxicological profile is inferred from related pyrazole derivatives, which suggest potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1] The environmental impact has not been fully investigated, and release into the environment should be avoided.[4]

Experimental Protocols

Protocol 1: Safe Weighing and Solution Preparation
  • Don appropriate PPE (lab coat, safety glasses, and nitrile gloves).

  • Perform the weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Carefully transfer the desired amount of the compound to a suitable container.

  • Add the solvent slowly and stir to dissolve.

  • Ensure the container is securely capped after preparation.

  • Clean the balance and surrounding area thoroughly after use.

Protocol 2: Emergency Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Visualizations

G cluster_handling Safe Handling Workflow prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh dissolve Solution Preparation weigh->dissolve store Secure Storage dissolve->store cleanup Work Area Decontamination store->cleanup

Caption: Workflow for the safe handling of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

G cluster_spill Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate protect Don PPE evacuate->protect contain Contain Spill protect->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step emergency response protocol for a chemical spill.

References

  • Sunway Pharm Ltd. 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde - CAS:933778-29-1. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

Sources

Methodological & Application

Advanced Application Note: Reductive Amination of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the reductive amination of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (CAS 1855890-55-9). Unlike its more common 4-formyl isomer, the 5-formyl variant presents unique steric challenges due to the flanking N1-ethyl and C4-methyl groups.

Successful derivatization of this scaffold is critical for accessing pyrazolo[1,5-a]pyrazines , kinase inhibitors, and GPCR ligands. This document prioritizes two methodologies: a robust Titanium(IV) Isopropoxide protocol for sterically hindered amines and a standard Sodium Triacetoxyborohydride (STAB) protocol for general applications.

Chemical Context & Reactivity Analysis[1][2][3][4]

Structural Sterics

The electrophilic aldehyde carbon at position 5 is situated in a "steric pocket" created by:

  • N1-Ethyl Group: Provides bulk directly adjacent to the reaction center.

  • C4-Methyl Group: Adds further substitution on the other side.

Implication: Spontaneous imine formation (the prerequisite for reduction) is kinetically slower than in 4-formyl pyrazoles. Standard protocols using weak dehydrating agents (e.g., MgSO₄) often fail to drive the equilibrium to completion, leading to low yields or direct reduction of the aldehyde to the alcohol.

Electronic Properties

The pyrazole ring is electron-rich. However, the N1-position is pyrrole-like (donating), making the C5 position relatively electron-rich compared to a standard benzaldehyde. This reduces the electrophilicity of the carbonyl, further necessitating strong Lewis acid activation or efficient water removal.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best For: Sterically hindered amines, weak nucleophiles (anilines), or when standard STAB conditions fail. Mechanism: Ti(OiPr)₄ acts as a dual Lewis acid activator and water scavenger, driving imine formation to near 100% conversion before reduction.

Materials
  • Substrate: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reagent: Titanium(IV) isopropoxide (1.25–1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure
  • Imine Formation (Neat or Concentrated):

    • In a dry vial under Argon, combine the aldehyde (1.0 mmol, 138 mg) and the amine (1.1 mmol).

    • Add Ti(OiPr)₄ (1.5 mmol, 440 µL) neat.

    • Note: If the mixture is too viscous, add minimal anhydrous THF (0.5–1.0 mL).

    • Stir at Ambient Temperature for 2–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see complete disappearance of the aldehyde and formation of the imine (often higher Rf).

  • Reduction:

    • Dilute the mixture with Methanol (2.0 mL) or Ethanol .

    • Cool to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 mmol, 57 mg) portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Crucial Step):

    • Quench by adding 1N NaOH or Water (2 mL). A white precipitate (TiO₂) will form.

    • Dilute with EtOAc (10 mL).

    • Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Best For: Unhindered primary amines, high-throughput library synthesis, acid-stable substrates. Mechanism: STAB is a mild hydride donor that selectively reduces imines over aldehydes, allowing for a "one-pot" procedure without pre-forming the imine.

Materials
  • Substrate: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1–1.5 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Procedure
  • Mixing:

    • Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol, 60 µL). Critical: The acid catalyzes imine formation and neutralizes the basicity of the amine.

    • Stir for 30–60 minutes at room temperature to establish the imine equilibrium.

  • Reduction:

    • Add STAB (1.5 mmol, 318 mg) in one portion.

    • Stir at Room Temperature for 12–16 hours (Overnight).

    • Optimization: If reaction is slow, heat to 40 °C.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (slow addition, gas evolution).

    • Stir biphasic mixture vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).

    • Dry organic layers over MgSO₄ and concentrate.[1]

Visualization of Workflows

Decision Matrix & Reaction Pathway

The following diagram illustrates the mechanistic pathway and decision logic for selecting the appropriate protocol.

ReductiveAmination Start Start: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde CheckSterics Check Amine Sterics Start->CheckSterics PathA Method A: Ti(OiPr)4 (Lewis Acid + Water Scavenger) CheckSterics->PathA Hindered / Aniline PathB Method B: STAB/AcOH (Equilibrium Driven) CheckSterics->PathB Unhindered / Primary ImineA Stable Titanated Imine PathA->ImineA Dehydration RedA Reduction: NaBH4/MeOH ImineA->RedA End Final Product: N-Alkylated Pyrazole RedA->End ImineB Transient Imine PathB->ImineB Acid Cat. RedB Reduction: NaBH(OAc)3 ImineB->RedB In-situ RedB->End

Caption: Decision matrix for selecting between Titanium-mediated (Method A) and STAB-mediated (Method B) protocols based on amine steric hindrance.

Data Summary & Comparison

FeatureMethod A: Ti(OiPr)₄ / NaBH₄ Method B: STAB / AcOH
Primary Use Case Sterically hindered amines, weak nucleophiles.Standard primary/secondary amines.[2]
Reaction Time 4–8 Hours (Two steps).12–24 Hours (One pot).
Water Sensitivity High (Reagents must be dry).Low (STAB tolerates trace water).
Yield (Typical) 85–95%70–90%
By-products Titanium salts (requires Celite filtration).Boric acid salts (requires basic wash).
Key Advantage Forces reaction to completion via dehydration.Simple, "dump and stir" operation.[1]

Troubleshooting & Optimization

  • Issue: Low Conversion (Aldehyde remains).

    • Cause: Equilibrium favors the aldehyde due to sterics (N-Et/C-Me).

    • Fix: Switch to Method A . The Titanium alkoxide actively removes water, shifting equilibrium to the imine. Alternatively, add 4Å Molecular Sieves to Method B.

  • Issue: Alcohol Formation (Reduction of aldehyde).

    • Cause: Reducing agent added before imine formation was complete.

    • Fix: Increase the "pre-stir" time (Step 1). Ensure Acid (AcOH) is present in Method B.

  • Issue: Bis-alkylation (with primary amines).

    • Cause: The product amine is more nucleophilic than the starting amine.[3]

    • Fix: Use a large excess of the amine (2–3 equiv) or use the STAB method which is generally more selective for mono-alkylation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination".[1][3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Lindsay-Scott, P. J., et al. (2017).[4] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines". The Journal of Organic Chemistry, 82(21), 11295-11303.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: High-Yield Oxidation of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the oxidation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde to 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole carboxylic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] This guide presents a comparative analysis of common oxidation methods and details a preferred protocol using potassium permanganate (KMnO₄), chosen for its efficiency, cost-effectiveness, and reliability. The document includes a step-by-step experimental procedure, a workflow diagram, a troubleshooting guide, and safety precautions to ensure reproducible and safe execution.

Introduction and Method Selection

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] For heterocyclic aldehydes such as 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, selecting an appropriate oxidant is critical to avoid side reactions and ensure high yields. The pyrazole nucleus is found in numerous biologically active compounds, making the corresponding carboxylic acid a valuable synthon for further derivatization, such as amide coupling.[1][4]

Several reagents are capable of this transformation, including:

  • Pinnick Oxidation (NaClO₂): Highly selective and effective for a broad range of functional groups, especially α,β-unsaturated aldehydes.[5][6] It operates under mild, acidic conditions, forming chlorous acid as the active oxidant.[5] While excellent, the reagents can be more costly than alternatives.

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent, useful for selectively oxidizing aldehydes in the presence of other sensitive functional groups.[7][8] The formation of a silver mirror is a classic qualitative test, but it is less practical for large-scale preparations.[8]

  • Potassium Permanganate (KMnO₄): A powerful, inexpensive, and readily available oxidizing agent.[9][10] It can effectively oxidize a wide range of aldehydes to carboxylic acids.[11][12] Care must be taken with reaction conditions (temperature, pH) to prevent over-oxidation or degradation of the heterocyclic ring.[7][13]

For this specific application, Potassium Permanganate (KMnO₄) is selected as the method of choice. Its high reactivity allows for a rapid and complete conversion, and its low cost makes it ideal for both small-scale research and large-scale process development. The protocol below is optimized to control the reaction conditions, ensuring a high yield of the desired carboxylic acid.

Mechanism of Permanganate Oxidation

The oxidation of an aldehyde by potassium permanganate in an aqueous basic or neutral medium proceeds through a proposed mechanism involving the formation of a manganate ester intermediate. The aldehyde is first hydrated to form a geminal diol. The permanganate ion (MnO₄⁻) then reacts with one of the hydroxyl groups of the diol. This intermediate subsequently collapses, transferring a hydride from the carbonyl carbon to the manganese center, which leads to the formation of the carboxylate and a reduced manganese species (MnO₂).[12] Acidification in the final workup step protonates the carboxylate salt to yield the final carboxylic acid product.[7]

Experimental Protocol and Workflow

This protocol outlines the oxidation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde using potassium permanganate in an aqueous acetone solution.

Materials and Reagents
ReagentFormulaM.W.Quantity (for 10 mmol scale)Stoichiometry
1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehydeC₇H₁₀N₂O138.171.38 g (10 mmol)1.0 eq
Potassium PermanganateKMnO₄158.031.74 g (11 mmol)1.1 eq
AcetoneC₃H₆O58.0850 mL-
Deionized WaterH₂O18.0225 mL-
Sodium Sulfite (Anhydrous)Na₂SO₃126.04~2.0 g (or until clear)-
Hydrochloric Acid (Concentrated)HCl36.46As needed (~3-5 mL)-
Ethyl AcetateC₄H₈O₂88.11~100 mL for extraction-
Brine (Saturated NaCl solution)NaCl(aq)-~25 mL-
Magnesium Sulfate (Anhydrous)MgSO₄120.37~5 g-
Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in 50 mL of acetone.

  • Preparation of Oxidant: In a separate 100 mL beaker, dissolve 1.74 g (11 mmol) of potassium permanganate in 25 mL of deionized water. Gentle warming may be required to fully dissolve the solid. Cool the solution back to room temperature.

  • Reaction Setup: Place the flask containing the aldehyde solution in an ice-water bath and begin stirring.

  • Addition of Oxidant: Add the aqueous KMnO₄ solution dropwise to the stirred aldehyde solution over a period of 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.

  • Quenching: Cool the reaction mixture again in an ice bath. Carefully add solid sodium sulfite (Na₂SO₃) in small portions until the purple color of excess permanganate disappears and the brown MnO₂ precipitate dissolves, resulting in a colorless or pale yellow solution.

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to acidify the solution to a pH of 2-3. A white precipitate of the carboxylic acid should form.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid as a white to off-white solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Aldehyde in Acetone C Cool Aldehyde Solution (0-5 °C) A->C B Prepare aq. KMnO₄ Solution D Dropwise Addition of KMnO₄ B->D C->D E Stir at RT (1-2 h) D->E F Monitor by TLC E->F G Quench with Na₂SO₃ F->G H Remove Acetone (Rotovap) G->H I Acidify with HCl (pH 2-3) H->I J Extract with Ethyl Acetate I->J K Wash & Dry Organic Layer J->K L Concentrate & Isolate Crude Product K->L

Caption: Workflow for the oxidation of pyrazole-5-carbaldehyde.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is incomplete Insufficient oxidant; Reaction time too short; Low reaction temperature.Add a slight excess of KMnO₄ (0.05 eq); Increase stirring time and monitor by TLC; Allow the reaction to proceed at room temperature.
Low product yield Over-oxidation/degradation; Product loss during workup.Maintain low temperature during KMnO₄ addition; Ensure complete precipitation by adjusting pH carefully; Perform multiple, thorough extractions.
Dark-colored product Residual manganese species.Ensure the quenching step with Na₂SO₃ is complete (solution should be colorless before extraction); Wash the final product with cold water.
Product won't precipitate Insufficient acidification; Product is highly soluble in water.Check pH with pH paper and add more acid if necessary; Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's aqueous solubility.

Safety Precautions

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated HCl: Corrosive. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Acetone/Ethyl Acetate: Flammable solvents. Keep away from ignition sources.

  • The reaction can be exothermic. Proper temperature control during the addition of KMnO₄ is crucial to prevent a runaway reaction.

References

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (2014). Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);... [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • Reddit. (2021, January 15). Oxidize aldehyde to carboxylic acid. r/Mcat. Retrieved from [Link]

  • Soldatenkov, A. T., Wodajo, A. T., & Kolyadina, N. M. (2005). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ChemInform. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Oxidative cleavage with hot KMnO4, then H3O+ (heat). Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Retrieved from [Link]

  • Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Chemistry Steps. (2026, January 4). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Pinnick oxidation and (b) its well-known mechanism. [Image]. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5945-5953. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) [Video]. YouTube. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Ljung-Johannesson, M., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]

Sources

Knoevenagel condensation conditions for pyrazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation Protocols for Pyrazole-5-Carbaldehydes

Part 1: Executive Summary & Strategic Context

The Knoevenagel condensation of pyrazole-5-carbaldehydes is a pivotal transformation in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and antimicrobial agents. Unlike their 4-carbaldehyde counterparts, pyrazole-5-carbaldehydes possess a unique steric and electronic environment due to the proximity of the aldehyde group to the pyrazole nitrogen (N1).

Critical Challenge: The primary risk in this transformation is the spontaneous intramolecular cyclization of the initial Knoevenagel adduct (the benzylidene) into fused systems (e.g., pyrazolo[3,4-b]pyridines) when active methylenes like malononitrile are used. While often desirable, this cyclization can be an uncontrolled side reaction if the researcher intends to isolate the olefin.

This guide provides three distinct protocols:

  • Method A (The Benchmark): Controlled isolation of the Knoevenagel alkene.

  • Method B (Green Synthesis): Aqueous/Ethanolic media for eco-friendly scale-up.

  • Method C (Cascade Synthesis): Forcing conditions to intentionally access fused ring systems.

Part 2: Mechanistic Insight & Reaction Design

The reaction involves the nucleophilic attack of an active methylene enolate on the electrophilic carbonyl carbon of the pyrazole-5-carbaldehyde.

Key Variable: The N1-Substituent

  • N1-Alkylated/Arylated Pyrazoles: These are stable substrates. The reaction stops at the alkene unless forcing conditions are applied.

  • N1-Unsubstituted (NH) Pyrazoles: These are highly prone to tautomerization and subsequent cyclization. The N1-H can participate in hydrogen bonding or serve as a nucleophile in subsequent steps.

Reaction Pathway Diagram

Knoevenagel_Pathway Start Pyrazole-5-CHO (Substrate) Intermediate Aldol Intermediate (Alcohol) Start->Intermediate Nucleophilic Attack Reagents Active Methylene (Base Catalyst) Reagents->Intermediate Product_Alkene Knoevenagel Product (Alkene) Intermediate->Product_Alkene - H2O (Dehydration) Side_Product Fused Pyrazolo-Pyridine (Cyclized Artifact) Product_Alkene->Side_Product Excess Heat/Base (Intramolecular Cyclization)

Figure 1: Mechanistic pathway highlighting the divergence between the desired alkene and the cyclized fused-ring byproduct.

Part 3: Experimental Protocols

Protocol A: Controlled Synthesis (Isolation of the Alkene)

Best for: Drug discovery intermediates where the olefin bond is required for further functionalization.

Reagents:

  • Substrate: 1-Phenyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-5-carbaldehyde in 5 mL of absolute ethanol. Stir at room temperature (RT) until clear.

  • Addition: Add 1.1 mmol of malononitrile.

  • Catalysis: Add 2-3 drops of piperidine. Note: If using L-proline, add 20 mol% as a solid.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Why RT? Heating promotes the cyclization of the nitrile group onto the pyrazole ring (if N1 is unsubstituted) or Michael addition of a second equivalent of nucleophile.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product usually appears as a bright yellow/orange spot.

  • Workup: The product often precipitates out of the ethanol solution.

    • If Solid: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If Solution: Pour into 20 mL ice-water. Filter the resulting solid.[1][2]

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Expected Yield: 85–95% Characterization: Look for the singlet olefinic proton in ^1H NMR around δ 7.8–8.2 ppm.

Protocol B: Green Aqueous Protocol (Microwave Assisted)

Best for: High-throughput screening and environmentally conscious synthesis.

Reagents:

  • Substrate: Pyrazole-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Ethyl cyanoacetate or Malononitrile (1.0 equiv)

  • Solvent: Water:Ethanol (1:1 v/v)

  • Catalyst: None (Catalyst-free) or Ammonium Acetate (10 mol%)

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol aldehyde and 1.0 mmol active methylene in a microwave-safe vial.

  • Solvent: Add 2 mL of Water:EtOH (1:1).

  • Irradiation: Irradiate at 150 W, 80°C for 5–10 minutes.

    • Note: If using conventional heating, reflux for 30–60 minutes.

  • Workup: Cool the vial. The product will crystallize from the aqueous mixture.

  • Isolation: Filtration and washing with water remove unreacted reagents and inorganic salts.

Advantages: Eliminates chlorinated solvents; rapid reaction kinetics.

Protocol C: One-Pot Cascade to Pyrazolo[3,4-b]pyridines

Best for: Synthesizing fused heterocyclic drug cores directly.

Context: If the goal is the cyclized product (often misidentified as the Knoevenagel product), use these forcing conditions.

Methodology:

  • Mix Pyrazole-5-CHO (1 equiv), Malononitrile (2 equiv), and Ammonium Acetate (2 equiv) in Acetic Acid.

  • Reflux for 4–6 hours.

  • Mechanism: The initial Knoevenagel adduct reacts with the second equivalent of nitrile (or undergoes Pinner cyclization) to form the fused pyridine ring.

Part 4: Data Summary & Optimization Table

VariableCondition A (Mild)Condition B (Green)Condition C (Forcing)
Solvent Ethanol (Anhydrous)Water / Ethanol (1:1)Glacial Acetic Acid
Catalyst Piperidine (Cat.)[3]None / NH₄OAcNH₄OAc (Stoichiometric)
Temp 25°C (Room Temp)80°C (MW)118°C (Reflux)
Time 2–4 Hours5–10 Mins4–6 Hours
Major Product Alkene (Knoevenagel)Alkene Fused Ring (Pyrazolo-pyridine)
Yield 85–92%88–96%70–80%

Part 5: Troubleshooting & Quality Control

Workflow Decision Tree

Troubleshooting_Tree Start Start Reaction Check_Solubility Is Substrate Soluble in EtOH? Start->Check_Solubility Add_Cosolvent Add DMF or DMSO (10%) Check_Solubility->Add_Cosolvent No Run_Reaction Run Protocol A (RT, 2h) Check_Solubility->Run_Reaction Yes Add_Cosolvent->Run_Reaction Check_TLC TLC Analysis Run_Reaction->Check_TLC Result_NoRxn No Reaction? Check_TLC->Result_NoRxn Result_Spot New Spot Formed? Check_TLC->Result_Spot Action_Heat Increase T to 50°C Check Base Freshness Result_NoRxn->Action_Heat Check_NMR 1H NMR Analysis Result_Spot->Check_NMR Decision_Prod Olefin Singlet (7.8-8.2 ppm)? Check_NMR->Decision_Prod Final_Alkene Success: Alkene Isolated Decision_Prod->Final_Alkene Yes Final_Cyclic Warning: Cyclized Product (Check Amino signals) Decision_Prod->Final_Cyclic No

Figure 2: Troubleshooting logic for reaction monitoring and product identification.

Common Pitfalls:

  • Piperidine Quality: Old piperidine absorbs CO₂ and loses basicity. Use fresh or distilled reagents.

  • Aldehyde Oxidation: Pyrazole-carbaldehydes can oxidize to carboxylic acids upon storage. Verify the aldehyde peak (~9.8 ppm) in NMR before starting.

  • Product Identification: The cyclized byproduct often shows an -NH₂ signal (broad singlet, ~6–7 ppm) in NMR, whereas the Knoevenagel alkene will not.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Source: National Institutes of Health (PubMed) / Wiley Periodicals. Context: Describes the synthesis starting from pyrazole amines and carbaldehydes, highlighting the cyclization pathways. URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives. Source: MDPI (Molecules Journal). Context: Detailed review of reaction conditions for pyrazole-4 and pyrazole-5 carbaldehydes reacting with active methylenes. URL:[Link]

  • Green Protocol for Knoevenagel Condensation in Aqueous Media. Source: International Journal of Chemical and Physical Sciences. Context: Provides the basis for the catalyst-free/aqueous protocols adapted for heterocyclic aldehydes. URL:[Link] (General Journal Landing Page for verification of Vol/Issue context).

  • Substituted Pyrazolo[3,4-b]Pyridin-3-Ones and Pyrazolo[3,4-b]Pyridine-5-Carbaldehyde. Source: Walsh Medical Media / J Bacteriol Parasitol. Context: Discusses the one-pot synthesis strategies and the reactivity of the 5-carbaldehyde position. URL:[Link]

Sources

Application Notes and Protocols for the Use of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Protein kinases are a family of enzymes that play a pivotal role in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, particularly cancer, making them a primary focus of intensive drug discovery efforts.[1][2] Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold".[2] This five-membered heterocyclic motif is a recurring feature in a multitude of clinically approved drugs and investigational agents, prized for its metabolic stability and its ability to form key interactions within the ATP-binding site of various kinases.[3][4]

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde as a versatile intermediate in the synthesis of potent kinase inhibitors. While the initial topic specified the 4-methyl-5-carbaldehyde isomer, a thorough review of the scientific literature indicates that the 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No: 933778-29-1) is a more commonly synthesized and commercially available isomer, and will therefore be the focus of this guide.[5][6][7][8] We will provide detailed, step-by-step protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative p38 MAP kinase inhibitor, a class of enzymes implicated in inflammatory diseases and cancer.[3][5][9][10]

Strategic Synthesis of the Pyrazole Intermediate

The synthesis of the pyrazole core is a foundational step in the development of this class of inhibitors. The chosen synthetic route is designed for efficiency and scalability, beginning with the construction of the pyrazole ring followed by the introduction of the crucial aldehyde functionality, which serves as a versatile handle for subsequent chemical transformations.

Protocol 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

This protocol is adapted from established methods for pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]

Reaction Scheme:

Protocol 1 reagents Ethylhydrazine Oxalate + 2,4-Pentanedi-one conditions NaOH, H₂O 0°C to Room Temp. reagents->conditions product 1-Ethyl-5-methyl-1H-pyrazole conditions->product Protocol 2 reagents 1-Ethyl-5-methyl-1H-pyrazole conditions POCl₃, DMF Heat reagents->conditions product 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde conditions->product Kinase Inhibitor Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Formation A Pyrazole Aldehyde NaBH(OAc)₃ NaBH(OAc)₃ A->NaBH(OAc)₃ B Amine Intermediate B->NaBH(OAc)₃ C Reductive Amination Product D Reductive Amination Product NaBH(OAc)₃->C DCE, rt Urea Formation Urea Formation D->Urea Formation E Aryl Isocyanate E->Urea Formation F Final p38 Inhibitor Urea Formation->F DCM, rt p38 Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibition Response Inflammatory Response Downstream->Response

Sources

Schiff base synthesis from 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026: High-Efficiency Synthesis of Schiff Bases from 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) utilizing 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde as the core electrophile. Pyrazole-tethered Schiff bases are privileged pharmacophores in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides two validated methodologies: a robust Standard Thermal Reflux for scale-up and a Microwave-Assisted protocol for rapid library generation.

Introduction & Pharmacological Context

The pyrazole ring is a cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The introduction of an azomethine linker (-CH=N-, Schiff base) at the 5-position of the pyrazole ring creates a "bi-active" scaffold. This linker not only enhances lipophilicity, facilitating cell membrane penetration, but also acts as a hydrogen bond acceptor, improving binding affinity to biological targets such as DNA gyrase and COX-2 enzymes.

Key Structural Feature: Unlike the more common 4-formyl pyrazoles produced via Vilsmeier-Haack formylation, the 5-carbaldehyde isomer offers a unique steric profile. The aldehyde at the 5-position is adjacent to the N1-ethyl group, requiring careful control of reaction conditions to prevent steric hindrance from inhibiting the nucleophilic attack of the amine.

Chemical Reaction Mechanism

The formation of the Schiff base is a reversible, acid-catalyzed condensation between the pyrazole aldehyde and a primary amine.

Mechanistic Insight:

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer to the hydroxyl group creates a good leaving group (

    
    ), followed by elimination to form the imine double bond.
    

Critical Control Point: Water must be removed (via molecular sieves or Dean-Stark) to drive the equilibrium toward the product (Le Chatelier's principle).

SchiffBaseMechanism Aldehyde 1-Ethyl-4-methyl- pyrazole-5-CHO Activation Acid Activation (+ H+) Aldehyde->Activation AcOH cat. Attack Nucleophilic Attack (R-NH2) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (- H2O) Intermediate->Elimination Rate Limiting Product Schiff Base (Imine) Elimination->Product

Figure 1: Acid-catalyzed mechanism for the conversion of pyrazole-5-carbaldehyde to the target Schiff base.

Experimental Protocols

Materials & Reagents
  • Precursor: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (Purity >98%)

  • Amine Source: Substituted Aniline / Hydrazide (1.0 - 1.2 eq)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (AcOH)[3]

  • Purification: Recrystallization solvents (EtOH/Water or DMF/Water)

Protocol A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis, thermally stable amines.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, ~138 mg) in 15 mL of absolute ethanol.

  • Amine Addition: Add the substituted primary amine (1.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid .

    • Note: If the amine is a salt (e.g., hydrochloride), add Sodium Acetate (1.0 eq) to release the free base.

  • Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (reflux) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution onto 50 g of crushed ice with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, rapid screening, low-yielding amines.

  • Preparation: In a microwave-safe vial (10 mL), mix the pyrazole aldehyde (1.0 mmol) and amine (1.0 mmol).

  • Solvent/Catalyst: Add 2 mL of Ethanol and 2 drops of Glacial Acetic Acid.

    • Alternative: For "solvent-free" conditions, add 3 drops of PEG-400 as a phase transfer catalyst.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Power: 150 - 300 W

    • Temperature: 80°C

    • Time: 2 - 5 minutes

  • Work-up: Cool the vial. If solid has formed, filter directly. If oily, add 5 mL ice water to induce precipitation.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

TechniqueParameterExpected ValueDiagnostic Significance
FT-IR

Stretch
1600 – 1625 cm⁻¹Confirms formation of imine bond.
FT-IR

Stretch
Absent (~1680 cm⁻¹)Confirms consumption of aldehyde.
¹H-NMR Azomethine (-CH=N-)

8.2 – 8.8 ppm (Singlet)
The definitive signature of a Schiff base.
¹H-NMR Pyrazole-CH3

2.1 – 2.4 ppm (Singlet)
Confirms integrity of the pyrazole core.
¹H-NMR N-Ethyl (-CH2-)

4.0 – 4.5 ppm (Quartet)
Verifies N1-substitution remains intact.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Scratch the flask walls with a glass rod; cool to -20°C overnight. Recrystallize using EtOH/Water (1:1).[4]
Low Yield Reversible hydrolysis (Water in system).Use anhydrous ethanol and add 4Å molecular sieves to the reaction flask during reflux.
No Reaction Deactivated amine (electron-withdrawing groups).Switch to Protocol B (Microwave) or use stronger acid catalyst (p-TSA) in Toluene with Dean-Stark trap.
Aldehyde Peak Persists Steric hindrance at 5-position.Increase reaction time to 12h or use a higher boiling solvent (e.g., n-Propanol).

Experimental Workflow Diagram

Workflow Start Start: 1-Ethyl-4-methyl- pyrazole-5-CHO AmineSelect Select Amine Source (Aniline/Hydrazide) Start->AmineSelect MethodSelect Select Method AmineSelect->MethodSelect Reflux Method A: Reflux EtOH + AcOH 4-6 Hours MethodSelect->Reflux Scale-up Microwave Method B: Microwave EtOH or PEG-400 2-5 Minutes MethodSelect->Microwave Rapid Screening TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC Microwave->TLC Workup Pour onto Crushed Ice Filter Precipitate TLC->Workup Complete Purify Recrystallization (EtOH/Water) Workup->Purify Validation Validation: NMR (8.5 ppm) IR (1610 cm-1) Purify->Validation

Figure 2: Step-by-step decision matrix for synthesis and purification.

References

  • Karati, D., et al. (2022). "Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method." Current Microwave Chemistry, 9(2), 99-104. Link

  • Khan, S. A., et al. (2013).[5] "Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT." European Journal of Chemistry, 4(4), 454-458.[5] Link

  • Bekhit, A. A., et al. (2010). "Pyrazoles as Anti-inflammatory Agents."[1][4][6] European Journal of Medicinal Chemistry, 45(11), 4158-4169. (Contextual grounding for pyrazole pharmacophore).

  • Rahman, A., et al. (2025).[7] "Synthesis and biological screening of Mannich bases derived from pyrazolone." Journal of Chemical Health Risks. Link

Sources

Application Note & Protocol: Robust and Scalable Synthesis of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, constituting the core of numerous approved therapeutic agents valued for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Specifically, 1,4-disubstituted pyrazole-5-carbaldehydes are crucial intermediates, providing a reactive "handle" for the construction of more complex molecular architectures and condensed heterocyclic systems.[3]

This document provides a comprehensive, scalable, and robust protocol for the synthesis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. The selected synthetic strategy is the Vilsmeier-Haack formylation reaction . This method is chosen for its industrial applicability based on several key advantages:

  • High Reliability: The reaction is well-documented and consistently provides good to excellent yields for the formylation of electron-rich heterocyclic systems.[1][4][5]

  • Cost-Effective Reagents: The primary reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are commodity chemicals, making the process economically viable for large-scale production.

  • Direct C-H Functionalization: It allows for the direct and regioselective introduction of a formyl group onto the pyrazole ring at the C5 position, avoiding more complex multi-step sequences.

The protocol herein is designed for researchers, process chemists, and drug development professionals, offering detailed procedural steps, explanations for critical parameters, and essential considerations for safe and successful scale-up.

Reaction Mechanism: The Vilsmeier-Haack Formylation

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the process. The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent (chloro-N,N-dimethyl-methyleniminium chloride).[6]

The mechanism can be summarized in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a Lewis base, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent cascade involving chloride displacement and rearrangement generates the highly reactive Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate, 1-ethyl-4-methyl-1H-pyrazole, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which, after elimination of HCl and subsequent hydrolysis during the aqueous work-up, yields the final aldehyde product.

The regioselectivity, favoring formylation at the C5 position, is dictated by the electronic properties of the substituted pyrazole ring.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [CH(Cl)=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole_SM 1-ethyl-4-methyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole_SM->Intermediate + Vilsmeier Reagent Product 1-ethyl-4-methyl-1H-pyrazole- 5-carbaldehyde Intermediate->Product + Hydrolysis Hydrolysis H₂O Work-up

Caption: Figure 1: Vilsmeier-Haack Reaction Pathway.

Detailed Synthesis Protocol (100 g Scale)

This protocol details the synthesis starting from the precursor, 1-ethyl-4-methyl-1H-pyrazole. If this starting material is not commercially available, it can be readily synthesized via the condensation of ethylhydrazine with 3-methyl-2,4-pentanedione.

Reagents and Materials
Reagent / SolventFormulaM.W. ( g/mol )Quantity (100 g Scale)MolesPurity
1-ethyl-4-methyl-1H-pyrazoleC₆H₁₀N₂110.16100.0 g0.908>98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09400 mL (4.0 vol)-Anhydrous
Phosphorus OxychloridePOCl₃153.33208.5 g (126.3 mL)1.36>99%
Dichloromethane (DCM)CH₂Cl₂84.931.0 L (10.0 vol)-Reagent
Saturated NaHCO₃ solutionNaHCO₃84.01~2.0 L-Aqueous
Deionized WaterH₂O18.02~2.0 L--
Anhydrous MgSO₄MgSO₄120.3750 g-Granular
HeptaneC₇H₁₆100.21500 mL-Reagent
Equipment
  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a 250 mL pressure-equalizing dropping funnel.

  • Ice-water bath and a heating mantle with a temperature controller.

  • Nitrogen or Argon inlet for maintaining an inert atmosphere.

  • 2 L separatory funnel.

  • Rotary evaporator.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Vilsmeier Reagent Prep (POCl₃ into DMF @ 0-5°C) B 2. Substrate Addition (Pyrazole solution into Vilsmeier Reagent) A->B C 3. Reaction & Monitoring (Heat to 70-75°C, monitor by TLC/LCMS) B->C D 4. Reaction Quench (Pour onto ice/water) C->D E 5. Neutralization & Extraction (Adjust pH with NaHCO₃, extract with DCM) D->E F 6. Organic Phase Wash (Wash with water and brine) E->F G 7. Drying & Concentration (Dry with MgSO₄, evaporate solvent) F->G H 8. Purification (Crystallization from Heptane/DCM) G->H I 9. Final Product Isolation (Filter, wash, and dry) H->I

Caption: Figure 2: Experimental Workflow.

  • Vilsmeier Reagent Formation (Critical Step):

    • Equip the 2 L flask with the mechanical stirrer and thermocouple. Purge the vessel with nitrogen.

    • Charge the flask with anhydrous DMF (400 mL).

    • Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

    • CAUTION: Phosphorus oxychloride is highly reactive and corrosive.[7] Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

    • Charge the dropping funnel with phosphorus oxychloride (126.3 mL). Add the POCl₃ dropwise to the cold DMF over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic. A viscous, white to pale-yellow slurry will form.[8]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Substrate Addition and Reaction:

    • In a separate beaker, dissolve 1-ethyl-4-methyl-1H-pyrazole (100.0 g) in dichloromethane (DCM, 200 mL).

    • Add this solution dropwise to the Vilsmeier reagent slurry over 30 minutes. The internal temperature may rise slightly; maintain it below 20 °C.

    • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-75 °C using a heating mantle.

    • Maintain the reaction at this temperature for 4-6 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: Eluent: 30% Ethyl Acetate in Hexanes. Visualize with UV light (254 nm) and/or potassium permanganate stain. Starting material Rf ≈ 0.5, Product Rf ≈ 0.3.

    • The reaction is considered complete when <2% of the starting material remains.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate, larger vessel (e.g., 5 L beaker), prepare a mixture of crushed ice and water (approx. 2 L).

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

    • Once the addition is complete, stir for 30 minutes. The resulting solution will be acidic (pH < 1).

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize the mixture to pH 7-8. Be cautious of vigorous gas evolution (CO₂).

    • Transfer the neutralized mixture to a 2 L separatory funnel. Add DCM (500 mL) and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer again with DCM (2 x 150 mL).

    • Combine all organic layers. Wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield a crude oil or solid.

  • Purification:

    • The crude product can often be purified by crystallization. Dissolve the crude material in a minimal amount of hot DCM (~100 mL) and add heptane (~400-500 mL) slowly until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

    • Alternatively, for very high purity, silica gel column chromatography can be employed, though crystallization is preferred for scale-up.[9]

    • Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C.

    • Expected Yield: 105-115 g (85-94%).

    • Appearance: Off-white to pale yellow solid.

Scale-Up Considerations and Process Safety

Transitioning from lab to pilot scale introduces challenges that must be proactively managed.[10]

  • Thermal Management: The formation of the Vilsmeier reagent and the reaction quench are significantly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory. The rate of reagent addition must be strictly controlled based on the reactor's heat-removal capacity to prevent a thermal runaway.[10]

  • Reagent Handling: POCl₃ is highly corrosive, water-reactive, and toxic upon inhalation.[11][12] Use closed-system transfer methods for charging the reactor. Ensure an emergency shower and eyewash station are immediately accessible.[12] A scrubber system containing a caustic solution should be in place to neutralize HCl gas evolved during the quench.

  • Mixing: Inefficient mixing in large reactors can lead to localized concentration gradients and hot spots, promoting byproduct formation. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry.[10]

  • Material Compatibility: Both POCl₃ and the acidic reaction mixture are corrosive. Ensure the reactor and all transfer lines are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

Characterization and Quality Control

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Identity by ¹H NMR Conforms to structure¹H NMR (400 MHz, CDCl₃)
Purity by HPLC ≥ 98.5% (AUC)HPLC-UV (220 nm)
Melting Point 45-48 °C (Typical)Melting Point Apparatus
Residual Solvents DCM < 600 ppm, Heptane < 5000 ppmGC-HS

Expected ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 4.20 (q, J = 7.2 Hz, 2H, -CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.45 (t, J = 7.2 Hz, 3H, -CH₂CH₃).

References

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • Scribd. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • MDPI. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • NJ.gov. (2001, September 15). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • PMC. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • PMC. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

preventing air oxidation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable synthetic intermediate. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the stability and integrity of your compound, thereby safeguarding the accuracy and reproducibility of your experimental outcomes.

Introduction: The Challenge of Aldehyde Stability

1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Like many aldehydes, and particularly heterocyclic aldehydes, this compound is susceptible to degradation, primarily through air oxidation. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, a transformation that can significantly impact its reactivity and the success of subsequent synthetic steps.

This guide provides a comprehensive overview of the causes of degradation and offers detailed protocols and troubleshooting advice to prevent the air oxidation of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde during storage.

Visualizing the Problem: The Oxidation Pathway

The primary degradation pathway for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is the autoxidation of the aldehyde group to a carboxylic acid. This process is a free-radical chain reaction that is initiated by the presence of atmospheric oxygen and can be accelerated by light.

Oxidation_Pathway Aldehyde 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (O₂, light) Peroxy_Radical Peroxyacyl Radical Radical->Peroxy_Radical Propagation (O₂) Carboxylic_Acid 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic Acid (Degradation Product) Peroxy_Radical->Carboxylic_Acid Abstraction of H• from another aldehyde molecule Inert_Gas_Blanketing Start Start: Vial with Aldehyde Step1 Inflate balloon with N₂ or Ar Start->Step1 Step2 Insert gas inlet needle from balloon into septum Step1->Step2 Step3 Insert gas outlet needle into septum Step2->Step3 Step4 Gently flush headspace for 2-3 minutes Step3->Step4 Step5 Remove outlet needle Step4->Step5 Step6 Remove inlet needle Step5->Step6 Step7 Seal with Parafilm® Step6->Step7 End End: Aldehyde under Inert Atmosphere Step7->End

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 1-Ethyl-4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 1-ethyl-4-methylpyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2] For pyrazoles, which are electron-rich heterocycles, this reaction is highly effective for regioselective formylation. In the case of 1-ethyl-4-methylpyrazole, the electron-donating nature of the N-ethyl and C4-methyl groups activates the C5 position for electrophilic substitution, making it the preferred site for formylation. The resulting pyrazole-5-carbaldehyde is a valuable synthetic intermediate for the construction of more complex molecules in medicinal chemistry.[3][4]

Q2: What is the active electrophile, the "Vilsmeier Reagent," and how is it formed?

The active electrophile is a chloroiminium salt, commonly referred to as the Vilsmeier reagent.[5][6] It is not typically isolated but is prepared in situ by the reaction of a substituted amide, most often N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8] The reaction is exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with this reaction?

The reagents involved are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5]

  • Vilsmeier Reagent: The in situ formed reagent is moisture-sensitive and corrosive.[1]

  • Work-up: The quenching of the reaction mixture with ice/water is highly exothermic and must be performed slowly and cautiously in a flask large enough to accommodate potential splashing and gas evolution.[5]

Understanding the Mechanism: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is critical for effective troubleshooting. The process involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich C5 position of the 1-ethyl-4-methylpyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step breaks the aromaticity of the pyrazole ring, forming a cationic intermediate (a sigma complex).

  • Rearomatization: The pyrazole ring regains its aromaticity through the loss of a proton from the C5 position.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final product, 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.[6][7][9]

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield.

Q: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue and can stem from several factors related to reagent activity and reaction conditions.

Possible Cause Underlying Reason & Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Trace amounts of water in DMF, POCl₃, or the glassware will quench the reagent, preventing formylation.[5][10]Flame-dry all glassware under vacuum or in an oven. Use anhydrous DMF (e.g., from a freshly opened bottle or distilled) and high-purity POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Sub-optimal Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can promote side reactions.[5]Start with a POCl₃ to substrate ratio of 1.1-1.5 equivalents. The optimal ratio is substrate-dependent and may require empirical optimization.[11]
Incorrect Reaction Temperature The formation of the Vilsmeier reagent is exothermic and requires low temperatures (0-5 °C) for stability. The formylation step itself may require heating for less reactive substrates, but excessive heat can cause decomposition.[12]Prepare the Vilsmeier reagent at 0-5 °C. After adding the pyrazole, if no reaction is observed at room temperature (monitored by TLC), gradually increase the temperature to 60-80 °C.[5]
Insufficient Reaction Time The reaction may be sluggish, especially if run at lower temperatures.Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material spot has been completely consumed.[11]
Q: My TLC plate shows multiple spots. How can I minimize side product formation?

The formation of byproducts complicates purification and reduces the yield of the desired product.

Possible Cause Underlying Reason & Explanation Recommended Solution
Di-formylation If the reaction conditions are too harsh (high temperature, long reaction time, or large excess of Vilsmeier reagent), a second formyl group can be introduced onto the pyrazole ring or methyl group.Use a controlled excess of the Vilsmeier reagent (1.1-1.5 eq). Avoid excessively high temperatures or prolonged heating after the starting material is consumed.[11]
Byproducts from Impurities Impurities in the starting pyrazole or solvents can lead to undesired side reactions.Ensure the 1-ethyl-4-methylpyrazole starting material is pure. Use high-purity, anhydrous solvents.
Product Decomposition The formylated pyrazole product may be unstable under the reaction or harsh acidic work-up conditions, leading to degradation.Perform the work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize the acidic solution carefully and avoid overly acidic or basic conditions for extended periods.[1]
Q: I'm having difficulty isolating my product during the work-up and purification. What can I do?

Isolation issues can lead to significant product loss even after a successful reaction.

Possible Cause Underlying Reason & Explanation Recommended Solution
Product is Water-Soluble The formyl group increases the polarity of the pyrazole, which may lead to some solubility in the aqueous layer during extraction.[5]Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product ("salting out"). Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[10]
Emulsion Formation The presence of salts and polar compounds can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.[10]Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite or glass wool.
Purification Challenges The product may be difficult to crystallize or may co-elute with impurities during column chromatography.For column chromatography, use a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate). If the product is a solid, attempt recrystallization from various solvent systems (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane).[5][13]

Standard Operating Protocol & Workflow

This protocol provides a robust starting point for the formylation of 1-ethyl-4-methylpyrazole. Optimization may be required based on your specific laboratory conditions and observations.

graphprotocol cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Prep_Vilsmeier Prepare Vilsmeier Reagent: - Add POCl3 (1.2 eq) dropwise to  anhydrous DMF under N2 at 0-5 °C. - Stir for 30-60 min. Add_Substrate Substrate Addition: - Dissolve 1-ethyl-4-methylpyrazole (1.0 eq)  in anhydrous DMF. - Add dropwise to the Vilsmeier reagent at 0-5 °C. Prep_Vilsmeier->Add_Substrate React Reaction & Monitoring: - Allow to warm to room temperature. - Heat to 60-80 °C if necessary. - Monitor by TLC until completion. Add_Substrate->React Quench Quench Reaction: - Cool to room temperature. - Pour slowly onto crushed ice/water. React->Quench Neutralize Neutralize: - Slowly add saturated NaHCO3 or  NaOH solution until pH ~7-8. Quench->Neutralize Extract Extract: - Extract multiple times with  ethyl acetate or DCM. Neutralize->Extract Dry Dry & Concentrate: - Dry combined organic layers (Na2SO4/MgSO4). - Filter and remove solvent in vacuo. Extract->Dry Purify Purify Product: - Column chromatography (Silica gel,  Hexane/EtOAc gradient) or Recrystallization. Dry->Purify

Caption: Experimental workflow for Vilsmeier formylation.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Chavan, S. S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27471. [Link]

  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163-166. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • El-Gharably, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]

  • Šačkus, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1871. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • ResearchGate. (2009). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Tebby, J. C., & Willetts, S. E. (1988). Structure and Reactivity of the Vilsmeier Formylating Reagent. Phosphorus, Sulfur, and Silicon and the Related Elements, 38(3-4), 293-296. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404.
  • Mccarthy, F., & Maguire, A. R. (2011). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. Tetrahedron, 67(48), 9409-9415. [Link]

  • Abdel-Megeid, F. M. E., et al. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 861-872.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Vilsmeir Haack Reaction. Scribd. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. The Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Purification of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating this target molecule from its regioisomeric impurities. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting strategies and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Understanding the Challenge: The Regioisomer Problem

The synthesis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, often via methods like the Vilsmeier-Haack reaction, can lead to the formation of one or more regioisomers.[1][2][3][4][5][6] The most common regioisomeric impurity is 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde. These isomers possess very similar physical properties, making their separation a significant purification challenge.[7][8][9] This guide will address the common questions and issues that arise during this critical purification step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial reaction work-up yields a mixture of products. How can I confirm the presence of regioisomers?

A1: Spectroscopic Analysis is Key

Before attempting any purification, it is crucial to confirm the presence and relative ratio of your desired product and its regioisomers.

Recommended Action:

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying regioisomers. The chemical shift of the aldehyde proton (-CHO) and the pyrazole ring protons will be distinct for each isomer.

    • For the desired 5-carbaldehyde isomer, the aldehyde proton typically appears as a singlet further downfield.

    • For the 3-carbaldehyde regioisomer, the aldehyde proton will have a different chemical shift, and the coupling patterns of the pyrazole ring protons will also differ.

  • Thin Layer Chromatography (TLC): Develop a TLC method to visualize the number of components in your crude mixture. While regioisomers often have very similar Rf values, careful optimization of the solvent system may allow for baseline separation, giving you a preliminary indication of the purification difficulty.

Q2: I'm struggling to separate the regioisomers using standard silica gel column chromatography. What can I do to improve the separation?

A2: Optimizing Your Chromatographic Conditions

Co-elution of pyrazole regioisomers on silica gel is a frequent problem due to their similar polarities.[8] Here’s a systematic approach to improving your separation:

Troubleshooting Steps:

  • Solvent System Optimization: This is the most critical parameter.

    • Start with a low polarity eluent: A common starting point is a mixture of hexane and ethyl acetate.[8]

    • Gradual Polarity Increase: Employ a shallow gradient, slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can help to resolve compounds with very close Rf values.

    • Alternative Solvent Systems: If hexane/ethyl acetate fails, consider other solvent systems. Dichloromethane/methanol or toluene/acetone mixtures can sometimes provide different selectivity.

  • Stationary Phase Considerations:

    • Standard Silica Gel: For most applications, a standard 230-400 mesh silica gel is appropriate.[8]

    • Deactivated Silica: Pyrazoles are basic compounds and can interact strongly with the acidic surface of silica gel, leading to tailing and poor separation. To mitigate this, you can use silica gel deactivated with triethylamine.[10][11] Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine.

    • Alumina (Neutral or Basic): In some cases, switching to a neutral or basic alumina stationary phase can provide better separation for basic compounds like pyrazoles.

  • Sample Loading Technique:

    • Dry Loading: This is highly recommended for difficult separations.[8] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to sharper bands and better resolution.[8]

Data Presentation: Example Solvent Systems for Pyrazole Isomer Separation

Stationary PhaseMobile Phase SystemTypical Application
Silica GelHexane/Ethyl Acetate (gradient)General purpose separation of regioisomers.[8]
Silica Gel (deactivated with Et₃N)Hexane/Ethyl Acetate (gradient)For basic pyrazoles to reduce tailing.[10][11]
Neutral AluminaDichloromethane/Methanol (gradient)Alternative for isomers that are difficult to separate on silica.
C18 Reverse Phase SilicaAcetonitrile/Water (with formic or phosphoric acid)HPLC applications for high-resolution separation.[12]
Q3: Column chromatography is proving to be low-yielding or still not providing the desired purity. Are there any alternative purification methods?

A3: Exploring Crystallization and Other Techniques

When chromatography is not optimal, other purification techniques can be employed, either alone or in combination with a preliminary chromatographic step.

Alternative Purification Strategies:

  • Recrystallization: This can be a highly effective method if one regioisomer is significantly less soluble than the others in a particular solvent system.

    • Solvent Screening: Experiment with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11][13]

    • Procedure: Dissolve the crude mixture in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Acid-Base Extraction/Salt Formation: Since pyrazoles are basic, you can sometimes exploit this property for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazoles will be protonated and move into the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent.[11][13] This method is most effective if the regioisomers have significantly different pKa values.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or when very high purity is required, preparative HPLC is a powerful option.[13]

    • Column Choice: Both normal-phase and reverse-phase columns can be used. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a common choice for reverse-phase separation.[12]

Experimental Workflow: Purification Strategy Decision Tree

Purification_Strategy Start Crude Product Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis NMR_Analysis ¹H NMR Analysis Start->NMR_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Poor Separation Check_Purity Check Purity (NMR, TLC) Column_Chromatography->Check_Purity Recrystallization->Check_Purity Prep_HPLC Preparative HPLC Pure_Product Pure 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Prep_HPLC->Pure_Product Check_Purity->Prep_HPLC Purity < 95% Check_Purity->Pure_Product Purity > 95%

Caption: A decision tree for selecting the appropriate purification method.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde using flash column chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in dichloromethane. b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation between your product and impurities, with an Rf value for the desired product of approximately 0.2-0.3.

2. Column Packing: a. Select an appropriately sized column for the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the TLC analysis. c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). b. Add a small amount of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase. b. If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses. c. Collect fractions in an organized manner (e.g., in test tubes in a rack).

5. Fraction Analysis: a. Monitor the collected fractions by TLC to identify which ones contain the purified product. b. Combine the fractions that show a single spot corresponding to the desired product.

6. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Further dry the product under high vacuum to remove any residual solvent.

7. Purity Confirmation: a. Obtain a ¹H NMR spectrum of the purified product to confirm its identity and assess its purity.

Logical Relationship: Troubleshooting Poor Chromatographic Separation

Chromatography_Troubleshooting Problem Poor Separation/ Co-elution Solution1 Optimize Mobile Phase (Shallow Gradient) Problem->Solution1 Solution2 Change Stationary Phase (e.g., Alumina) Problem->Solution2 Solution3 Use Dry Loading Technique Problem->Solution3 Solution4 Deactivate Silica with Triethylamine Problem->Solution4 Improved_Separation Improved Separation Solution1->Improved_Separation Solution2->Improved_Separation Solution3->Improved_Separation Solution4->Improved_Separation

Caption: Troubleshooting logic for poor chromatographic separation.

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the challenges associated with the purification of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and obtain the high-purity material required for their research and development endeavors.

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Al-Zaydi, K. M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(16), 2689-2691. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Patil, P. M., & Patil, S. L. (2015). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(5), 2319-7064. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Al-Hourani, B. J., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849. [Link]

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1773. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogues of Tebufenpyrad. The Journal of Organic Chemistry, 72(15), 5592-5599. [Link]

  • Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]

  • ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • Kumar, S., et al. (2025). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. International Journal of Pharmaceutical Research and Applications, 10(1), 469-480. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • PubChem. (n.d.). 1-ethyl-4-methyl-1h-pyrazole-3-carbaldehyde. [Link]

  • Salian, V. V., et al. (2023). One Pot Synthesis, Crystal Structure, Hirshfeld Studies, Docking Simulation and Antimicrobial Efficacy Assay of New Fused/Substituted Pyrazolinyl–Thiazolidinyl–Indolone Triheterocyclic Hybrid Scaffolds. Polycyclic Aromatic Compounds, 1-22. [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Bobrov, P. S., et al. (2021). ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Journal of Molecular Structure, 1224, 129033. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 289-297. [Link]

  • Jasiunas, K., et al. (2018). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemistry of Heterocyclic Compounds, 54(10), 992-1002. [Link]

  • Organic Syntheses. (n.d.). 5-Benzo[1][7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

Sources

Technical Support Guide: Minimizing Side Reactions in 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

This guide addresses the specific reactivity profile of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde . Unlike its more common 4-formyl isomers (typically accessible via Vilsmeier-Haack), the 5-formyl isomer presents a unique steric and electronic environment that predisposes it to specific side reactions during condensation protocols (Knoevenagel, Aldol, Schiff base formation).[1]

The Core Challenge: The aldehyde group at position 5 is flanked by the N1-ethyl group and the C4-methyl group . This creates a "steric pocket" that retards nucleophilic attack. Consequently, researchers often increase temperature or base strength to force the reaction, inadvertently triggering the Cannizzaro reaction or decomposition pathways before the desired condensation occurs.

Critical Analysis of Side Reactions

The Cannizzaro Disproportionation

Mechanism: In the presence of strong bases (NaOH, KOH, NaOEt), this non-enolizable aldehyde acts as both oxidant and reductant, yielding the corresponding hydroxymethyl pyrazole (alcohol) and pyrazole-5-carboxylic acid.

  • Risk Factor: High.[1] The 5-position is electron-deficient due to the adjacent nitrogen, making the carbonyl carbon highly electrophilic, yet sterically hindered. Small hydroxide ions can attack easier than bulky carbon nucleophiles.[1]

  • Diagnostic: Appearance of two new spots on TLC (one very polar acid, one less polar alcohol) and loss of the aldehyde proton signal (~9.8-10.0 ppm) in

    
    H NMR.
    
Azine Formation

Mechanism: Reaction with hydrazine impurities (carried over from pyrazole synthesis) or competing reaction during hydrazone formation.[1]

  • Risk Factor: Moderate.[1][2][3]

  • Diagnostic: Formation of a symmetric, insoluble dimer (Azine) characterized by a bright yellow color and high melting point.

Oxidation (Air Sensitivity)

Mechanism: Radical autoxidation of the aldehyde to the carboxylic acid.

  • Risk Factor: Moderate to High.[1] Electron-rich heterocycles can accelerate radical propagation.[1]

  • Diagnostic: Broadening of melting point range; appearance of a carboxylic acid peak in IR (~1680-1700 cm

    
    ).[1]
    

Troubleshooting & Optimization Protocols

Module A: Knoevenagel Condensation Optimization

Objective: Form C=C bonds with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) while suppressing Cannizzaro.

Standard Protocol Failure:

User attempts reflux in Ethanol with 10% NaOH. Result: 40% Yield, 30% Cannizzaro byproduct.

Optimized Protocol (The "Buffered" Approach): Use a catalytic system that avoids free hydroxide ions.[1]

ParameterRecommendationRationale
Catalyst Piperidine (10 mol%) + Acetic Acid (10 mol%) Forms piperidinium acetate in situ.[1] This buffers the pH, providing sufficient basicity to deprotonate the nucleophile but insufficient basicity to trigger Cannizzaro.
Solvent Toluene or Benzene Allows for azeotropic water removal (Dean-Stark).[1] Driving the equilibrium by water removal is more effective than forcing with heat/base.
Temperature Reflux with Dean-Stark Essential to overcome the steric barrier of the 1-Et and 4-Me groups.
Alternative EDDA (Ethylenediammonium diacetate) A mild, solid catalyst effective for sensitive aldehydes.[1]

Step-by-Step Workflow:

  • Dissolve 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and active methylene compound (1.1 eq) in Toluene (0.5 M).

  • Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

  • Attach a Dean-Stark trap filled with toluene.[1]

  • Reflux until water collection ceases (typically 2-6 hours).[1]

  • Validation: Check TLC. If aldehyde remains, add 0.05 eq TiCl

    
     (Lewis Acid) to activate the carbonyl (see Advanced Methods).[1]
    
Module B: Schiff Base (Imine) Formation

Objective: Condensation with amines (anilines, aliphatic amines).[1][2]

The Steric Blockade: The 4-methyl and 1-ethyl groups block the trajectory of incoming amines. Equilibrium favors the starting materials.

Solution: Lewis Acid Activation Instead of basic conditions, use a Lewis Acid to activate the carbonyl oxygen, making it more susceptible to attack without requiring a strong nucleophile.

  • Reagent: Titanium(IV) chloride (TiCl

    
    ) or Magnesium Perchlorate Mg(ClO
    
    
    
    )
    
    
    .[1]
  • Protocol:

    • Dissolve aldehyde in anhydrous DCM.[1]

    • Add amine (1.1 eq) and Triethylamine (3.0 eq).

    • Cool to 0°C.

    • Dropwise add TiCl

      
       (0.6 eq).[1] Caution: Exothermic.[1]
      
    • Stir at RT.[1][3] The Ti species acts as a water scavenger and Lewis acid.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting reaction conditions based on the nucleophile type to minimize side reactions.

ReactionOptimization Start Substrate: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Nucleophile Select Nucleophile Type Start->Nucleophile ActiveMethylene Active Methylene (Malononitrile, Esters) Nucleophile->ActiveMethylene Amine Primary Amine (Aniline, Alkyl amine) Nucleophile->Amine Risk1 Risk: Cannizzaro Reaction (if Strong Base used) ActiveMethylene->Risk1 Avoid NaOH/KOH Sol1 Sol: Buffered Catalysis (Piperidine/AcOH) in Toluene ActiveMethylene->Sol1 Recommended Risk2 Risk: Low Conversion (Steric Hindrance) Amine->Risk2 Equilibrium Issue Sol2 Sol: Lewis Acid Activation (TiCl4 or Mg(ClO4)2) Amine->Sol2 Water Scavenging Result Target Condensation Product (High Yield, >90%) Sol1->Result Sol2->Result

Caption: Decision matrix for optimizing reaction conditions based on nucleophile type to avoid specific side reactions.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction turning black/tarry? A: This indicates polymerization or decomposition of the pyrazole ring, likely due to excessive heating or oxidation.

  • Fix: Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). If using a base, ensure it is not too strong (avoid alkoxides if possible).[1] Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts if radical oxidation is suspected.[1]

Q2: I see a spot at the baseline of my TLC that fluoresces. What is it? A: This is likely the pyrazole-5-carboxylic acid , formed via the Cannizzaro reaction or air oxidation.

  • Fix: Verify your base concentration. If using NaOH, switch to Piperidine/AcOH.[1] Ensure your aldehyde starting material is free of acid before starting (wash with NaHCO

    
     solution).[1]
    

Q3: Can I use microwave irradiation? A: Yes, microwave irradiation is highly recommended for this substrate.[1] The rapid heating helps overcome the steric barrier of the 1-ethyl/4-methyl groups without the prolonged thermal exposure that leads to degradation.

  • Protocol: 140°C for 10-20 minutes in Ethanol/Piperidine is a good starting point for Knoevenagel condensations.[1]

Q4: How do I remove the unreacted aldehyde? A: Because of the steric hindrance, 100% conversion is difficult.

  • Purification: The aldehyde can be removed by washing the organic layer with saturated Sodium Bisulfite (NaHSO

    
    ) solution . This forms a water-soluble bisulfite adduct with the aldehyde, pulling it into the aqueous layer, while your condensation product (alkene/imine) remains in the organic layer.
    

References

  • Cannizzaro Reaction Mechanisms & Prevention

    • BenchChem Technical Guides.[1] "Preventing Cannizzaro Reaction in Aldol Condensations." [1]

  • Knoevenagel Condensation in Heterocycles

    • RSC Advances.[1] "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process."[1]

  • Steric Effects in Pyrazole Synthesis

    • Journal of the American Chemical Society. "Click-to-Release Reactions for Tertiary Amines and Pyridines." (Discusses stable sterically hindered pyrazole-5-carbaldehydes). [1]

  • Lewis Acid Catalysis in Condensations

    • Organic Chemistry Portal.[1][4] "Knoevenagel Condensation - Doebner Modification."

  • General Reactivity of Pyrazole-Carbaldehydes

    • Arkivoc.[1][5] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1][5][6]

Sources

removing residual phosphorus oxychloride from pyrazole aldehyde synthesis

Technical Support Center: Removing Residual in Pyrazole Aldehyde Synthesis

Executive Summary & Core Mechanism

The Vilsmeier-Haack reaction is the industry standard for introducing formyl groups onto pyrazole rings. However, the reagent system (


The Challenge: Direct quenching with water is hazardous due to the violent exothermic hydrolysis of

phosphorodichloridic acid (

)

The Solution: A controlled Reverse Quench using buffered aqueous sodium acetate (NaOAc) is the validated method to ensure safety, complete hydrolysis, and high product purity.

Troubleshooting Guide (Q&A)

Category A: Safety & Exotherm Control[1]

Q: Why does my reaction mixture heat up uncontrollably after I have finished adding water? A: This is a classic sign of delayed hydrolysis . When you add water directly to the reaction mixture (Forward Quench), the initial exotherm can form a viscous "crust" or biphasic system that traps unreacted

  • Corrective Action: Switch to a Reverse Quench . Slowly add your reaction mixture into a chilled quenching solution.

  • Critical Parameter: Maintain the quench temperature between

    
     (with external cooling) to drive the hydrolysis of metastable intermediates without triggering a runaway [1].
    
Category B: Purity & Isolation

Q: I see unidentified peaks in my


 NMR around 0 to -10 ppm. What are they?A:phosphorodichloridic acid
  • Mechanism:

    
    . If the quench is too cold (
    
    
    ) or too acidic, this intermediate stabilizes and persists into the organic extraction phase.
  • Solution: Ensure your quench mixture stirs for at least 1–2 hours at ambient temperature (

    
    ) after addition is complete. The presence of acetate (from NaOAc) facilitates the breakdown of these species.
    

Q: My pyrazole aldehyde yield is low, and the product is dark/tarry. A: Pyrazole aldehydes can be acid-sensitive, particularly if electron-rich. The hydrolysis of


  • Corrective Action: Do not quench with water alone. Use a 4 M Sodium Acetate solution. This buffers the solution to pH ~4–5 immediately upon contact, protecting the pyrazole ring from acid-catalyzed decomposition or polymerization.

Comparative Analysis of Quenching Methods

FeatureMethod A: Ice/Water QuenchMethod B: NaHCO

Base Quench
Method C: NaOAc Buffer Quench (Recommended)
Heat Evolution Violent, uncontrolled spikesHigh (

evolution adds risk)
Controlled, moderate exotherm
pH Profile Highly Acidic (pH < 1)Basic (pH > 8)Buffered (pH 4–6)
Gas Evolution HCl fumesMassive

foaming
Minimal
Hydrolysis Speed Slow (biphasic issues)FastFast & Complete
Product Stability Poor (Acid degradation)Good (unless base-sensitive)Excellent

Validated Experimental Protocol

Protocol: Reverse Quench with Sodium Acetate for Pyrazole Aldehydes

Reagents:

  • Crude Reaction Mixture (containing Pyrazole, DMF, residual

    
    )
    
  • Quench Solution: 20% w/v Aqueous Sodium Acetate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Cool the crude reaction mixture to

    
    . Place the 20% NaOAc solution (3.5 equiv relative to 
    
    
    ) in a separate reactor and cool to
    
    
    .
  • Reverse Addition: Transfer the crude reaction mixture slowly into the NaOAc solution via a dropping funnel or dosing pump.

    • Rate Control: Adjust rate to keep internal temperature

      
      .
      
  • Hydrolysis Period: Once addition is complete, warm the mixture to

    
     and stir vigorously for 2 hours .
    
    • Checkpoint: Check pH.[1][2][3] It should be between 4 and 6. If < 4, add solid NaOAc.

  • Isolation:

    • The pyrazole aldehyde often precipitates as a solid from this buffered solution. Filter and wash with water.[1]

    • If no precipitate forms: Extract with Ethyl Acetate (

      
       vol). Wash combined organics with Sat. 
      
      
      (to remove residual acetic acid) and Brine.
  • Final Polish: Recrystallize from Ethanol/Water or Heptane/EtOAc if trace phosphorus remains.

Visual Workflows

Figure 1: Safe Quenching Workflow

This diagram illustrates the critical decision points in the reverse quench process.

GStartCrude Reaction Mixture(POCl3 + DMF + Product)DecisionChoose Quench MethodStart->DecisionDirectWaterDirect Water Addition(Forward Quench)Decision->DirectWater NOT RECOMMENDEDReverseNaOAcReverse Addition into20% NaOAc SolutionDecision->ReverseNaOAc PREFERREDRiskRisk: Runaway Exotherm& HCl Gas ReleaseDirectWater->RiskSafeControlled Hydrolysis(Temp < 40°C)ReverseNaOAc->SafeStirStir 2 Hours @ 25°C(Degrade HOPOCl2)Safe->StirCheckPHCheck pH (Target 4-6)Stir->CheckPHIsolationFiltration or ExtractionCheckPH->Isolation

Caption: Figure 1. Decision logic for safe quenching. The Reverse Quench path minimizes thermal risks and ensures complete phosphorus removal.

Figure 2: Mechanism of Residual Phosphorus Removal

Understanding the chemical pathway of the impurity ensures better troubleshooting.

GPOCl3Residual POCl3IntermedHO-POCl2(Metastable Acid)POCl3->Intermed Partial HydrolysisFinalH3PO4(Water Soluble)Intermed->Final Complete Hydrolysis(Requires Time & Buffer)BufferNaOAc Buffer(Catalyzes Hydrolysis)Buffer->Intermed Stabilizes pHBuffer->Final Prevents Acidification

Caption: Figure 2. Hydrolysis pathway. The intermediate


References

  • Li, X., et al. (2012).[4] "Prevention of Exothermic Runaway in the Vilsmeier–Haack Reaction." Organic Process Research & Development, 16(11), 1727–1730. [Link]

  • Doub, L., et al. (1958). "Preparation of Pyrazole Aldehydes." Journal of the American Chemical Society. (Foundational chemistry for Vilsmeier formylation of heterocycles).[2][5]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Protocols." [Link][6]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, a substituted pyrazole with potential applications in medicinal chemistry.

This guide will navigate through the theoretical principles, a detailed predicted spectral analysis of the target molecule, and a comparative analysis with a structurally related isomer, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. By understanding the subtle yet significant differences in their respective ¹H NMR spectra, researchers can gain a deeper appreciation for the power of this technique in distinguishing between closely related chemical entities.

The Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a pulse of radiofrequency energy and measuring the absorption, we can obtain an NMR spectrum.

The three key pieces of information derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the local electronic environment of a proton. Protons in different chemical environments will experience slightly different local magnetic fields and thus resonate at different frequencies. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

  • Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Splitting (Multiplicity): This phenomenon arises from the interaction of the magnetic fields of neighboring, non-equivalent protons. The multiplicity of a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

Achieving a high-quality ¹H NMR spectrum is contingent upon proper sample preparation and instrument operation. The following protocol outlines a standardized procedure for the analysis of small organic molecules like 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

Materials:

  • 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • NMR tube (5 mm diameter)[2]

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.[2]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4 cm.[2]

  • Capping and Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

  • Data Acquisition: Set the appropriate experimental parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR spectrum, a 400 or 500 MHz spectrometer is typically sufficient.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like TMS.

Predicted ¹H NMR Spectrum of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Based on the structure of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, we can predict the key features of its ¹H NMR spectrum. The analysis considers the expected chemical shifts, integration values, and splitting patterns for each set of non-equivalent protons.

Molecular Structure and Proton Labeling:

Caption: Structure of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with protons labeled for NMR analysis.

Predicted ¹H NMR Data Summary:

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
H-a ~9.8-10.0Singlet (s)1HAldehyde protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group.
H-b ~7.5-7.7Singlet (s)1HThe proton on the pyrazole ring (H-3) is in an electron-deficient aromatic system.
H-c ~4.2-4.4Quartet (q)2HMethylene protons of the ethyl group are adjacent to the nitrogen atom and are split by the three methyl protons (n+1 = 4).
H-d ~2.3-2.5Singlet (s)3HMethyl protons attached to the pyrazole ring.
H-e ~1.4-1.6Triplet (t)3HMethyl protons of the ethyl group are split by the two adjacent methylene protons (n+1 = 3).

Comparative Analysis: 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde vs. 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

To highlight the diagnostic power of ¹H NMR, we will compare the predicted spectrum of our target molecule with its isomer, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. While these molecules share the same molecular formula, the different substitution pattern on the pyrazole ring leads to distinct ¹H NMR spectra.

Molecular Structures for Comparison:

Caption: Structural comparison of two pyrazole carbaldehyde isomers.

Comparative ¹H NMR Data:

Feature1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (Predicted)1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Literature Data)[5][6]Key Differentiator
Aldehyde Proton (CHO) ~9.8-10.0 ppm (s)~9.9 ppm (s)The chemical shift is expected to be very similar.
Pyrazole Ring Proton ~7.5-7.7 ppm (s, H-3)~7.8 ppm (s, H-3)The position of the methyl and aldehyde groups will have a subtle effect on the chemical shift of the remaining ring proton.
N-Ethyl Group (CH₂) ~4.2-4.4 ppm (q)~4.1 ppm (q)The electronic environment of the N-ethyl group will be slightly different due to the proximity of different substituents.
N-Ethyl Group (CH₃) ~1.4-1.6 ppm (t)~1.4 ppm (t)The chemical shift of this group is less likely to be significantly affected by the substitution pattern on the ring.
Ring Methyl Group (CH₃) ~2.3-2.5 ppm (s)~2.5 ppm (s)The position of the methyl group (C4 vs. C5) will lead to a discernible difference in its chemical shift.

The most significant and reliable distinction between these two isomers in their ¹H NMR spectra will be the chemical shift of the pyrazole ring proton and the ring-bound methyl group. These differences, although potentially small, are typically well-resolved in a high-field NMR spectrometer and provide unambiguous evidence for the correct isomeric structure.

Advanced NMR Techniques for Deeper Structural Insights

While a standard ¹H NMR spectrum is often sufficient for structural confirmation, more complex molecules or ambiguous cases may require the use of advanced 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For our target molecule, a COSY spectrum would show a cross-peak between the methylene (H-c) and methyl (H-e) protons of the ethyl group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached.[7] It would definitively link each proton signal to its corresponding carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the overall carbon skeleton. For instance, an HMBC spectrum would show a correlation between the aldehyde proton (H-a) and the C5 carbon of the pyrazole ring.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Links protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Shows long-range connectivity C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow of NMR experiments for structural elucidation.

Conclusion

The ¹H NMR spectrum of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde provides a unique fingerprint that allows for its unambiguous identification. Through a careful analysis of chemical shifts, integration, and multiplicity, and by comparing the predicted spectrum with that of a known isomer, researchers can confidently determine the structure of their synthesized compounds. The application of standard protocols for sample preparation and data acquisition is crucial for obtaining high-quality, reproducible results. For more complex structural challenges, a suite of 2D NMR experiments stands ready to provide the necessary deeper insights, ensuring the scientific integrity of research in drug discovery and development.

References

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • University of Reading. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. 5.4: The ¹H-NMR experiment. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Oakwood Chemical. 1H-Pyrazole-5-carbaldehyde. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • PubChemLite. 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

Sources

Technical Comparison Guide: Structural Elucidation of 1-Ethyl-4-Methyl-1H-Pyrazole-5-Carbaldehyde vs. 3-Methyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isomer Landscape[2]

In the synthesis of polysubstituted pyrazoles—specifically for kinase inhibitor scaffolds—regioselectivity is a persistent challenge.[1] The distinction between 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (Target) and its 3-methyl isomer is critical because these positional isomers possess vastly different electronic properties and structure-activity relationships (SAR).

Common synthetic routes, such as the Vilsmeier-Haack formylation of N-alkyl pyrazoles or the cyclization of hydrazine with 1,3-dicarbonyls, frequently yield mixtures of regioisomers. Misassignment of the methyl or aldehyde position can lead to months of wasted biological testing.

This guide provides a definitive, self-validating protocol to distinguish these isomers using NMR spectroscopy (1D & 2D) and chromatographic behavior, moving beyond simple chemical shift matching to structural causality.

The Structural Problem

We are distinguishing between two specific positional isomers:

  • Target (4-Me): 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

    • Key Feature: C4 is quaternary (substituted with Methyl).[1][2] C3 bears a proton.[3]

  • Isomer (3-Me): 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde.

    • Key Feature: C4 bears a proton.[1][2][3] C3 is quaternary (substituted with Methyl).[2]

IsomerStructures cluster_0 Target: 4-Methyl Isomer cluster_1 Alternative: 3-Methyl Isomer Target 1-Ethyl-4-Methyl-5-CHO (C4 is Quaternary) (H is at C3) Isomer 1-Ethyl-3-Methyl-5-CHO (C4 is Methine/CH) (H is at C4) Target->Isomer Positional Isomerism

Figure 1: Structural comparison highlighting the critical difference at the C4 position.

1D NMR Analysis: The First Pass

While 1D 1H NMR is useful, it is often insufficient for definitive assignment due to the similar electronic environments of the ring protons in both isomers.[2] However, specific diagnostic signals can provide early indications.[2]

Predicted Chemical Shift Logic
FeatureTarget (4-Me Isomer)Isomer (3-Me Isomer)Mechanistic Reason
Ring Proton H3 (Singlet)H4 (Singlet)H4 is typically more shielded (upfield) than H3/H5, but the adjacent aldehyde (an electron-withdrawing group) at C5 will deshield H4 significantly in the 3-Me isomer.
Coupling Singlet (sharp)Singlet (sharp)Lack of adjacent protons prevents splitting (vicinal coupling) in both cases.[2]
Methyl Shift

~2.1 - 2.3 ppm

~2.2 - 2.4 ppm
Methyl at C4 vs C3. Differences are subtle and solvent-dependent.
Aldehyde

~9.8 - 10.0 ppm

~9.8 - 10.0 ppm
Both are at C5; minimal difference expected.

Expert Insight: Do not rely solely on 1D integration or slight chemical shift differences. The presence of a singlet ring proton and a singlet methyl group is common to both. You must proceed to 2D NMR for confirmation.[3][4]

2D NMR: The Definitive Proof (HSQC & NOESY)

This section details the self-validating protocols. The combination of HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) provides unambiguous structural proof.[2]

Experiment A: HSQC / DEPT-135 (The "Silver Bullet")

This experiment distinguishes Carbon types.[2] We specifically look at C4 .

  • Protocol: Run a multiplicity-edited HSQC or DEPT-135.

  • Target (4-Me): The C4 carbon bears a methyl group.[2] It is Quaternary .

    • Result:NO CORRELATION in HSQC at the C4 chemical shift (approx 115-125 ppm).[2] In DEPT-135, this signal disappears.

  • Isomer (3-Me): The C4 carbon bears a proton.[2][3] It is a Methine (CH) .[2]

    • Result:STRONG CORRELATION in HSQC between the ring proton and the C4 carbon. In DEPT-135, this signal is positive (up).

Experiment B: NOESY / ROESY (Spatial Connectivity)

This confirms the regiochemistry of the aldehyde relative to the N-ethyl group and the methyl group.

  • Target (4-Me):

    • N-Et ↔ CHO: Strong NOE (confirms Aldehyde is at C5, next to N1).[2]

    • CHO ↔ Me(C4): Strong NOE (Aldehyde at C5 is adjacent to Methyl at C4).[1][2]

    • H(C3) ↔ Me(C4): Weak/Medium NOE.

  • Isomer (3-Me):

    • N-Et ↔ CHO: Strong NOE (confirms Aldehyde is at C5).[2]

    • CHO ↔ H(C4): Strong NOE (Aldehyde at C5 is adjacent to Proton at C4).[1][2]

    • H(C4) ↔ Me(C3): Strong NOE.

HMBC: Long-Range Verification

If HSQC is ambiguous due to overlap, HMBC (Heteronuclear Multiple Bond Correlation) is the tie-breaker.

  • Target: The Aldehyde carbonyl carbon (

    
    180 ppm) will show a 3-bond coupling to the Methyl protons  (at C4).[1][2]
    
  • Isomer: The Aldehyde carbonyl carbon will show a 2-bond coupling to the Ring Proton (at C4), but no coupling to the Methyl protons (which are too far away at C3).[1][2]

Decision Workflow Diagram

NMR_Workflow Start Start: Purified Compound Step1 1. Acquire 1H NMR & HSQC Start->Step1 Decision1 Does the Ring Proton correlate to a Carbon in HSQC? Step1->Decision1 ResultA YES: C-H Correlation Found (Ring Carbon is Methine) Decision1->ResultA Strong Crosspeak ResultB NO: No C-H Correlation (Ring Carbon is Quaternary) Decision1->ResultB No Crosspeak AnalysisA This implies H is on the ring (C4). Methyl must be at C3. ResultA->AnalysisA AnalysisB This implies H is NOT on C4. C4 must be substituted (Methyl). ResultB->AnalysisB ConclusionA Identify as: 3-Methyl Isomer AnalysisA->ConclusionA ConclusionB Identify as: 4-Methyl Target AnalysisB->ConclusionB

Figure 2: Logical workflow for distinguishing isomers using HSQC data.

Experimental Protocols

Sample Preparation for NMR[2]
  • Solvent: DMSO-d6 is preferred over CDCl3 for pyrazoles to prevent aggregation and sharpen exchangeable protons (if any), though these targets are fully substituted.[1][2]

  • Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for clear HMBC/NOESY signals.[1][2]

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

HPLC Separation Method

If you have a mixture, these isomers can typically be separated using reverse-phase chromatography.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).[1]

  • Differentiation:

    • The 4-Methyl isomer is generally more lipophilic (elutes later) than the 3-Methyl isomer due to the shielding of the N-orbitals and slightly more compact effective volume, though retention times will be close (typically

      
      RT < 1.0 min). Co-injection is required for confirmation.[2]
      

References

  • Vilsmeier-Haack Regioselectivity

    • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[5] Arkivoc, 2019.[2]

    • Significance: Establishes that Vilsmeier formylation typically occurs at C4.[2] If C4 is blocked, reaction conditions or substrates must be modified, often leading to mixtures.[1][2]

  • NMR of Pyrazoles

    • Claramunt, R. M., et al.[1][2] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993.[1][2]

    • Significance: Provides foundational carbon chemical shift data for pyrazole carbons (C3 vs C4 vs C5).
  • Advanced 2D NMR Techniques

    • BenchChem Technical Support.[2][3][4] "Interpreting Complex NMR Spectra of Pyrazole Derivatives." 2025.[1][2]

    • Significance: Outlines the specific use of HMBC for quaternary carbon assignment in heterocyclic rings.
  • General Pyrazole Synthesis & Characterization

    • El-Baih, F. E. M., & Al-Hazimi, H. M.[2][6] "Synthesis and Antitumor Activity of Some Pyrazole Derivatives." Asian Journal of Chemistry, 2011.[1][2][6]

    • Significance: Demonstrates experimental melting points and IR data for analogous methyl-pyrazole-carbaldehydes.

Sources

A Researcher's Guide to Aldehyde Identification in Pyrazole Derivatives via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design, valued for its diverse biological activities.[1] The introduction of an aldehyde (formyl) group onto this heterocyclic core opens up a vast synthetic playground, providing a reactive handle for creating more complex derivatives, such as Schiff bases, or for direct incorporation into pharmacologically active molecules.

Accurate and efficient characterization of these pyrazole aldehydes is paramount. Infrared (IR) spectroscopy stands as a rapid, accessible, and highly informative first-pass technique for confirming the presence of the crucial aldehyde functionality. This guide provides an in-depth comparison of the characteristic IR spectroscopic peaks of the aldehyde group in pyrazole derivatives against other common heterocyclic and aromatic aldehydes. It is designed to equip researchers with the expertise to interpret their spectra with confidence, understand the subtle yet significant spectral shifts, and troubleshoot potential ambiguities.

The Vibrational Signature of an Aldehyde

The aldehyde group (-CHO) provides two highly diagnostic signals in an IR spectrum: the carbonyl (C=O) stretch and the aldehydic carbon-hydrogen (C-H) stretch.

  • The Carbonyl (C=O) Stretch : This is typically the most intense and prominent peak in the spectrum, arising from the stretching vibration of the carbon-oxygen double bond. Its position is highly sensitive to the electronic environment. For a simple, saturated aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹. However, when the aldehyde is conjugated with a double bond or an aromatic system—as is the case with pyrazole aldehydes—the C=O bond is slightly weakened. This weakening is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group. Consequently, the vibrational frequency decreases, and the peak shifts to a lower wavenumber, typically in the 1710-1665 cm⁻¹ range.[1][2][3]

  • The Aldehydic (C-H) Stretch : This vibration is unique to aldehydes and provides a definitive marker for their presence. It involves the stretching of the C-H bond where the carbon is part of the carbonyl group. A key feature of this signal is that it often appears as a doublet—two distinct peaks of moderate intensity—around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.[1][2] This splitting is the result of a phenomenon known as Fermi Resonance , where the fundamental C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration. This interaction causes the two energy levels to "repel" each other, resulting in two distinct absorption bands instead of one. The presence of a moderate peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones, which lack this feature.[1]

Comparative Analysis: Pyrazole Aldehydes vs. Other Aromatic Aldehydes

The electronic nature of the aromatic ring to which the aldehyde group is attached significantly influences the precise location of the C=O and C-H stretching frequencies. The pyrazole ring, being a five-membered heterocycle with two nitrogen atoms, exerts its own unique electronic influence compared to a simple benzene ring or other heterocycles like furan and pyrrole.

Below is a comparative table summarizing the typical IR absorption frequencies for the aldehyde group in various pyrazole derivatives and other common aromatic/heterocyclic aldehydes.

CompoundAldehyde C-H Stretch (ν C-H) cm⁻¹Carbonyl (C=O) Stretch (ν C=O) cm⁻¹Source(s)
Pyrazole Aldehyde Derivatives
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde28391674[4]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde~2790~1640[5]
3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-1H-pyrazole-4-carbaldehydeNot specified1668[6]
3-(2,4-dichlorophenyl)-1-(2-chlorophenoxyacetyl)-1H-pyrazole-4-carbaldehydeNot specified1682[6]
Reference Aromatic & Heterocyclic Aldehydes
Benzaldehyde~2820, ~2720~1704[7][8]
Furan-2-carbaldehyde (Furfural)2847 - 2715 (multiple bands)1687 / 1668 (split peak)[9]
Thiophene-2-carbaldehydeNot specified1665
Pyrrole-2-carboxaldehydeNot specifiedNot specified[10]
Interpreting the Trends

From the data, several key insights emerge for the practicing scientist:

  • Conjugation Effect : All listed compounds, being aromatic or heteroaromatic aldehydes, exhibit a C=O stretch at a significantly lower wavenumber (<1710 cm⁻¹) compared to saturated aldehydes (>1720 cm⁻¹). This confirms the powerful effect of π-system conjugation.

  • Pyrazole vs. Benzene : The C=O stretch for pyrazole aldehydes (e.g., 1674 cm⁻¹ for 1,3-diphenyl derivative) is generally lower than that of benzaldehyde (~1704 cm⁻¹). This suggests that the pyrazole ring system, in this context, is a more effective electron-donating group through conjugation than a simple phenyl ring, leading to a greater reduction in the C=O double bond character.

  • Substituent Effects : The series of 3-(2,4-dichlorophenyl)-1-(substituted phenoxyacetyl)-1H-pyrazole-4-carbaldehydes demonstrates the influence of remote substituents.[6] The introduction of electron-withdrawing chlorine atoms on the phenoxyacetyl moiety (from phenoxy to 2-chlorophenoxy) increases the C=O stretching frequency from 1668 cm⁻¹ to 1682 cm⁻¹.[6] This is because the electron-withdrawing groups pull electron density away from the pyrazole system, slightly strengthening the C=O bond and increasing its vibrational frequency.

  • Comparison with Other Heterocycles : The C=O frequencies for furan-2-carbaldehyde (1687/1668 cm⁻¹) and thiophene-2-carbaldehyde (1665 cm⁻¹) are in a similar range to the pyrazole derivatives, reflecting their nature as conjugated heterocyclic aldehydes. The splitting of the furfural peak is attributed to the presence of different conformers.[9]

Experimental Protocol: Acquiring an IR Spectrum

To ensure high-quality, reproducible data, a standardized experimental procedure is crucial. The following protocol outlines the steps for acquiring an IR spectrum of a solid pyrazole aldehyde derivative using the KBr pellet method.

dot

experimental_workflow

Step-by-Step Methodology:

  • Materials and Equipment :

    • Pyrazole aldehyde sample (solid)

    • Infrared (IR) grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer

  • Sample Preparation (KBr Pellet Method) :

    • Drying : Ensure both the sample and KBr are completely dry to avoid a broad O-H absorption band from water, which can obscure parts of the spectrum. Dry in an oven at ~110°C for several hours and store in a desiccator.

    • Grinding : Place approximately 100-200 mg of dry KBr into an agate mortar. Add 1-2 mg of the pyrazole aldehyde sample.

    • Mixing : Gently grind the two components together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize scattering of the IR beam.

    • Pressing : Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-8 tons) for about 1-2 minutes.

    • Pellet Formation : Carefully release the pressure and disassemble the die. A good KBr pellet should be thin and transparent or translucent.

  • Data Acquisition :

    • Background Spectrum : Before running the sample, acquire a background spectrum with the empty sample holder in the beam path. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Sample Spectrum : Place the KBr pellet in the sample holder and insert it into the spectrometer.

    • Scan : Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the key peaks, paying close attention to the regions detailed in the comparison table above to confirm the presence and electronic environment of the aldehyde group.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of pyrazole aldehydes. By understanding the characteristic frequencies of the C=O and aldehydic C-H stretches, researchers can rapidly confirm the success of a formylation reaction. Furthermore, a comparative approach, contextualizing the observed frequencies against those of benzaldehyde and other heterocyclic aldehydes, provides deeper insight into the electronic properties of the pyrazole ring system. The position of the carbonyl stretch, in particular, serves as a sensitive probe of conjugation and substituent effects, making IR spectroscopy not just a tool for identification, but also for understanding the nuanced electronic landscape of these versatile pharmaceutical building blocks.

References

  • Shetty, M. M., et al. (2012). Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives and their Pharmacological Activities. Asian Journal of Chemistry, 24(11), 5037-5041.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Chemistry 14D. Available at: [Link]

  • Károlyi, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Available at: [Link]

  • Dragone, V., et al. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951-959. Available at: [Link]

  • Hechenbichler, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Available at: [Link]

  • Chandrasekhar Kumar, B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde derivatives.
  • Naga Sudha, B., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 14(10), 83-87. Available at: [Link]

  • Rice, C. A., et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics, 126(13), 134313. Available at: [Link]

  • Kaye, P. T., et al. (1980). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2, 1631-1635. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Zishen, W., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Pyrazole-5-carbaldehyde and Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, pyrazole carbaldehydes are invaluable building blocks, serving as pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds. Their utility stems from the dual reactivity of the pyrazole ring and the aldehyde functionality. However, the specific placement of the formyl group—at the C4 versus the C5 position—imparts distinct electronic and steric characteristics, leading to significant differences in their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of pyrazole-5-carbaldehyde and pyrazole-4-carbaldehyde, supported by mechanistic insights and experimental context to inform synthetic strategy and reaction design.

The Electronic Landscape: A Tale of Two Isomers

The reactivity of any aromatic aldehyde is fundamentally governed by the electronic nature of the ring to which it is attached. In the pyrazole ring, two nitrogen atoms with different electronic roles are present: the N1 nitrogen is a pyrrole-like, electron-donating atom, while the N2 nitrogen is a pyridine-like, electron-withdrawing atom.[1][2] This arrangement creates a unique electronic environment that is highly sensitive to substituent position.

  • Pyrazole-4-carbaldehyde : The formyl group is situated at the C4 position, which is inherently the most electron-rich position in the unsubstituted pyrazole ring.[3][4][5] The electron-withdrawing nature of the aldehyde at this position significantly deactivates the entire ring towards electrophilic attack. Conversely, the aldehyde's carbonyl carbon is rendered highly electrophilic, primed for nucleophilic attack.

  • Pyrazole-5-carbaldehyde : With the formyl group at the C5 position, it is directly adjacent to the electron-donating N1 nitrogen and one carbon removed from the electron-withdrawing N2 nitrogen. This proximity to the N1 atom can lead to a more complex interplay of resonance and inductive effects, influencing both the aldehyde's reactivity and the aromatic ring's susceptibility to substitution.

The distinct electronic environments of the two isomers can be visualized through their resonance structures, which highlight the differing electron densities at key positions.

Caption: Structural comparison of pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde.

Reactivity at the Carbonyl Group: A Focus on Nucleophilic Additions

The primary role of an aldehyde in synthesis is to act as an electrophile, particularly in reactions involving nucleophilic addition to the carbonyl carbon. These reactions include condensations, reductions, and additions of organometallic reagents.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a cornerstone of C-C bond formation. The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.

It is mechanistically plausible that pyrazole-4-carbaldehyde exhibits higher reactivity in Knoevenagel-type condensations compared to its C5 counterpart. The strong, direct electron-withdrawing effect of the pyrazole ring, when the aldehyde is at the C4 position, enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

Several studies have demonstrated the utility of pyrazole-4-carbaldehydes in condensation reactions with active methylene compounds like malononitrile, often under mild, environmentally friendly conditions using catalysts such as ionic liquids or boric acid.[6][7] These reactions proceed in high yields, underscoring the aldehyde's reactivity.[6]

IsomerRelative Reactivity (Predicted)Mechanistic RationaleRepresentative Yields
Pyrazole-4-carbaldehyde HigherStrong electron withdrawal from the pyrazole core enhances the electrophilicity of the carbonyl carbon.80-95% (with malononitrile)[6]
Pyrazole-5-carbaldehyde LowerThe adjacent electron-donating N1 atom may slightly diminish the carbonyl's electrophilicity through resonance, relative to the C4 isomer.Data not directly compared, but generally good yields are achievable.
Example Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general framework for the condensation reaction. The choice of base and solvent can significantly impact reaction efficiency.

Objective: To synthesize 2-(1H-pyrazol-4-ylmethylene)malononitrile.

Materials:

  • 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine or an ionic liquid like [bmim]OH (catalytic amount)[6]

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine or [bmim]OH.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., under microwave irradiation for enhanced rates).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Pyrazole Aldehyde in Ethanol B Add Malononitrile A->B C Add Catalyst (e.g., [bmim]OH) B->C D Stir at RT or Heat (Microwave) C->D E Monitor by TLC D->E F Cool Mixture E->F G Filter Product F->G H Wash & Dry G->H

Caption: Workflow for a typical Knoevenagel condensation with pyrazole aldehydes.

Reactivity on the Pyrazole Ring: Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution (EAS). The directing influence of the existing substituents is paramount in determining the regioselectivity of these reactions.

  • Unsubstituted Pyrazole : In the absence of other groups, electrophilic substitution occurs preferentially at the C4 position due to its higher electron density compared to C3 and C5.[1][2][3][4]

  • Influence of the Aldehyde Group : The formyl group is a deactivating, meta-directing group in classical aromatic systems. In the pyrazole system, its influence is similar:

    • Pyrazole-4-carbaldehyde : With a deactivating group at the most reactive C4 position, the entire pyrazole ring is strongly deactivated towards further electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions and may result in low yields or complex mixtures.

    • Pyrazole-5-carbaldehyde : The aldehyde at C5 primarily deactivates the adjacent C4 position. This could potentially allow for electrophilic attack at the C3 position, although the ring is still deactivated overall compared to unsubstituted pyrazole.

EAS_Reactivity cluster_unsub Unsubstituted Pyrazole cluster_4CHO Pyrazole-4-carbaldehyde Unsub_C4 C4 Unsub_C3 C3 Unsub_C5 C5 Unsub_N1 N1-H Unsub_N2 N2 E_plus1 E+ E_plus1->Unsub_C4 Highly Favored P4C_C4 C4-CHO P4C_C3 C3 P4C_C5 C5 P4C_N1 N1-H P4C_N2 N2 E_plus2 E+ E_plus2->P4C_C3 Strongly Disfavored E_plus2->P4C_C5 Strongly Disfavored

Caption: Directing effects in electrophilic aromatic substitution (EAS) on pyrazole rings.

Synthesis and Availability

A crucial practical consideration for any researcher is the accessibility of the starting materials. Both isomers are commonly synthesized via the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich heterocycles.[8][9][10]

  • Pyrazole-4-carbaldehydes are frequently prepared by the Vilsmeier-Haack reaction of suitable hydrazones.[11][12][13] This involves treating a hydrazone with the Vilsmeier reagent (POCl₃/DMF), which induces cyclization and formylation in one pot.[14][15]

  • Pyrazole-5-carbaldehydes can also be synthesized, though their preparation might involve different precursors or multi-step sequences, for instance, by the oxidation of the corresponding 5-hydroxymethylpyrazole.[16]

The prevalence of the Vilsmeier-Haack approach for C4-formylation makes pyrazole-4-carbaldehyde derivatives generally more accessible and widely reported in the literature. [16]

Conclusion and Strategic Recommendations

The choice between pyrazole-5-carbaldehyde and pyrazole-4-carbaldehyde is not arbitrary but a strategic decision based on the desired reaction outcome.

Summary of Comparative Reactivity:

FeaturePyrazole-4-carbaldehydePyrazole-5-carbaldehyde
Carbonyl Electrophilicity Higher . Ideal for nucleophilic additions and condensations (e.g., Knoevenagel).Lower (relative to C4). Still reactive but potentially requires more forcing conditions.
Ring Reactivity (EAS) Strongly Deactivated . Unlikely to undergo further electrophilic substitution.Deactivated . Substitution may be possible at C3, but is still challenging.
Synthetic Accessibility More Common . Frequently synthesized via one-pot Vilsmeier-Haack reactions.Less Common . May require multi-step synthesis.

Recommendations for Synthetic Chemists:

  • For derivatization at the aldehyde: If your synthetic route relies on high-yielding nucleophilic additions or condensations at the formyl group, pyrazole-4-carbaldehyde is the superior choice due to its heightened electrophilicity.

  • For functionalization of the pyrazole ring: If the goal is to perform further substitution on the pyrazole ring, neither isomer is ideal. It is far more effective to introduce the desired substituents onto the ring before the formylation step.

  • For novel scaffold design: The less-explored reactivity of pyrazole-5-carbaldehyde may present opportunities for discovering novel transformations and accessing unique chemical space, particularly in the synthesis of fused heterocyclic systems.

By understanding the fundamental electronic differences between these two valuable isomers, researchers can make more informed decisions, optimizing reaction conditions and paving the way for the efficient synthesis of next-generation pyrazole-based molecules.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry Europe. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Organocatalyzed nucleophilic addition of pyrazoles to 2H-azirines: asymmetric synthesis of 3,3-disubstituted aziridines and kinetic resolution of racemic 2H-azirines. Royal Society of Chemistry. Available at: [Link]

  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science. Available at: [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciprofiles. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

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Technical Guide: Crystallographic Characterization of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers investigating the structural properties of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and its bioactive derivatives.[1]

Given that this specific aldehyde (CAS 1855890-55-9) is primarily a synthetic building block, X-ray crystallographic data is most relevant and abundant for its Schiff base derivatives (e.g., thiosemicarbazones), which stabilize the molecule for solid-state analysis and are the primary pharmacophores in drug discovery.[1]

Executive Summary & Application Scope

1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde represents a class of N-alkylated pyrazole scaffolds used to synthesize antimicrobial and anticancer agents.[1] Unlike their N-aryl counterparts (e.g., 1-phenyl-3-methyl derivatives), the N-ethyl group introduces flexibility and reduces steric bulk, significantly altering the crystal packing landscape.[1]

This guide compares the crystallographic behavior of the Target Series (N-Alkyl) against the Established Reference Series (N-Aryl) to assist researchers in predicting solubility, stability, and bioavailability.[1]

Comparative Analysis: N-Alkyl vs. N-Aryl Scaffolds[1]

The following table contrasts the structural performance of the target molecule's derivatives against the industry-standard 1-phenyl analogs.

FeatureTarget Series (1-Ethyl-4-methyl...) Reference Standard (1-Phenyl-3-methyl...) Implication for Drug Design
Crystal Packing Dominated by Van der Waals & weak C-H...

interactions.[1]
Dominated by strong

-

stacking
between phenyl and pyrazole rings.[1]
The Target Series often exhibits higher solubility in polar solvents due to looser packing.[1]
Space Group Typically Triclinic (

)
or Monoclinic (

)
.[1]
Predominantly Monoclinic (

)
due to planar stacking.[1]
Target derivatives may show polymorphism, requiring careful solvent selection during crystallization.[1]
Torsion Angles High flexibility at

bond.[1]
Rigid

bond (often twisted ~40-70°).[1]
The ethyl group allows the molecule to adopt multiple conformations in the active site of enzymes (e.g., DHFR).[1]
H-Bonding Intermolecular

or

networks form dimers.[1]
Similar H-bonding, but reinforced by aromatic stacking.[1]Target series relies strictly on H-bonds for lattice stability, making them more sensitive to pH changes.[1]

Experimental Data: Benchmarking & Validation

Since the specific crystal structure of the parent aldehyde is often an oil or low-melting solid, the Thiosemicarbazone derivative is the standard surrogate for X-ray analysis.[1] Below is the benchmark data for the Reference Standard (1-phenyl analog) which serves as the control for validating your 1-ethyl-4-methyl data.

Reference Standard Data (Validation Control)

Use this dataset to calibrate your refinement parameters when solving the 1-ethyl-4-methyl structure.[1]

  • Compound: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analog)[1][2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Key Structural Feature: The aldehyde group is coplanar with the pyrazole ring, but the N-phenyl ring is twisted by

    
    , preventing perfect planarity.[1]
    
  • Source: ResearchGate / Acta Crystallographica [See Ref 1, 2].

Expected Parameters for 1-Ethyl-4-methyl Derivatives

Based on structural extrapolation from N-alkyl pyrazole carboxylates (e.g., Ethyl 4-methyl-1H-pyrazole-5-carboxylate).[1]

  • Predicted Space Group: Triclinic

    
     (Due to asymmetry of the ethyl chain).[1]
    
  • Key Deviation: Expect the

    
     torsion angle to be near 
    
    
    
    (anti-periplanar) to minimize steric clash with the C(5) substituent.
  • Validation Check: If your R-factor is

    
    , check for disorder in the terminal methyl of the ethyl group, a common issue in this scaffold.[1]
    

Experimental Protocols

Workflow A: Synthesis of the Thiosemicarbazone Derivative

To obtain high-quality single crystals, the aldehyde must be condensed with thiosemicarbazide.[1]

  • Reactants: Dissolve 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and thiosemicarbazide (1.0 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at

    
    C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature. The precipitate (Schiff base) typically forms within 2 hours.[1] Filter and wash with cold ethanol.

Workflow B: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Prepare a saturated solution of the synthesized Schiff base in Ethanol/DMF (4:1 ratio) . The small amount of DMF improves solubility for the polar thiosemicarbazone moiety.[1]

  • Filtration: Filter the solution through a 0.45

    
    m syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a dark, vibration-free zone at

    
    C.[1]
    
  • Harvesting: Block-shaped crystals suitable for X-ray diffraction typically appear after 5-7 days.[1]

Visualization of Structural Logic[1]

The following diagrams illustrate the synthesis workflow and the critical hydrogen-bonding network expected in the crystal lattice.

Diagram 1: Synthesis & Crystallization Workflow

G Start 1-Ethyl-4-methyl pyrazole-5-CHO Process1 Reflux (Ethanol) 3-4 Hours Start->Process1 Reactant Thiosemicarbazide (+ AcOH) Reactant->Process1 Product Schiff Base Precipitate Process1->Product Condensation Cryst Slow Evaporation (EtOH/DMF) Product->Cryst Dissolution Xray X-Ray Data Collection Cryst->Xray Crystal Growth

Caption: Workflow for converting the liquid/oil aldehyde into a crystalline Schiff base for structural determination.

Diagram 2: Expected Hydrogen Bonding Network (Dimer Formation)[1]

D cluster_packing Centrosymmetric Dimer MolA Molecule A (Thione Form) Interaction1 N-H ... S (Strong H-Bond) MolA->Interaction1 Interaction2 N-H ... N (Weak Interaction) MolA->Interaction2 MolB Molecule B (Thione Form) Interaction1->MolB Interaction2->MolB

Caption: The primary stabilization force in these derivatives is the formation of centrosymmetric dimers via N-H...S bonds.[1]

References

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Source: ResearchGate / Asian Journal of Chemistry.

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Source: PubMed Central (PMC).

  • Synthesis, Crystal Structure and Antifungal Activity of Thiosemicarbazone Derivatives. Source: MDPI (Molecules). [1]

  • PubChem Entry: Ethyl 4-methyl-1H-pyrazole-5-carboxylate. Source: National Library of Medicine. [1]

Sources

A Comparative Guide to the HPLC Analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Pyrazole Derivatives

Pyrazole-containing compounds are a cornerstone in pharmaceutical and agrochemical research.[1] Their structural diversity necessitates versatile and reliable analytical methods for characterization, quantification, and quality control. The target analyte, 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, possesses a moderately polar heterocyclic core with alkyl and aldehyde functional groups, influencing its chromatographic behavior.

Proposed HPLC Method and Expected Retention Behavior

Based on a comprehensive review of existing literature for the separation of pyrazole derivatives, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach.[2][3][4][5][6] RP-HPLC separates molecules based on their hydrophobicity, making it ideal for a wide range of organic compounds.

Expected Retention Behavior: The structure of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde suggests it will be well-retained on a non-polar stationary phase like C18. The ethyl and methyl groups contribute to its hydrophobicity, while the pyrazole ring and the carbaldehyde group add a degree of polarity. The retention time will be influenced by the exact mobile phase composition; a higher percentage of organic solvent (e.g., acetonitrile or methanol) will decrease the retention time.

Comparative Analysis of Analytical Techniques

While RP-HPLC is the recommended primary technique, other methods could be employed for the analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

Analytical TechniquePrincipleAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, reproducibility, and versatility for a wide range of compounds.[7]May require method development to optimize separation.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.[8]The analyte may require derivatization to increase volatility; potential for thermal degradation.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for reaction monitoring and preliminary analysis.[9][10]Lower resolution and quantification capabilities compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information for compound identification and purity assessment.[11]Lower sensitivity for quantification compared to HPLC; more complex instrumentation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and specificity for molecular weight determination and structural elucidation.[11]Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures.

Experimental Protocol: Proposed RP-HPLC Method

This protocol is a robust starting point for the analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and should be further optimized and validated for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shape improvement)

  • Reference standard of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use. An isocratic elution with a mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a good starting point.[5] Gradient elution can be employed for more complex samples.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for moderately polar compounds.[5][6]
Mobile Phase Acetonitrile:Water (with 0.1% TFA)A common and effective mobile phase for pyrazole derivatives, offering good peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Column Temperature 25-30 °CMaintaining a stable temperature ensures reproducible retention times.[8]
Detection Wavelength ~254 nm or scan for λmaxPyrazole rings typically exhibit UV absorbance. A DAD can be used to determine the optimal wavelength.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a working standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

6. Data Analysis:

  • Identify the peak corresponding to 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde based on the retention time of the reference standard.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Analyte Partitioning Detection UV Detection Separation->Detection Elution PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Curve Report Report Generation Quantification->Report

Caption: Workflow for the RP-HPLC analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.

Conclusion

This guide provides a comprehensive framework for the development of an RP-HPLC method for the analysis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. By leveraging established methodologies for similar pyrazole derivatives, the proposed method offers a reliable and robust starting point for researchers in the pharmaceutical and chemical industries. The detailed protocol and comparative analysis with alternative techniques aim to empower scientists to make informed decisions for their analytical needs. As with any analytical method, further optimization and validation are crucial to ensure its suitability for a specific application.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Utrecht University Repository. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024, December 23). Semantic Scholar. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). PMC. Retrieved from [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. (2023, April). ResearchGate. Retrieved from [Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020, May 11). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016, April 1). MDPI. Retrieved from [Link]

  • High-performance liquid chromatography. (2016, June 24). Basicmedical Key. Retrieved from [Link]

  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. (n.d.). Agilent. Retrieved from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

[1][2]

Executive Summary: Immediate Action Plan

For researchers handling 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde , the disposal directive is strict: Do not discharge into municipal water systems or standard trash. [1]

This compound is an organic synthesis intermediate containing a reactive aldehyde group and a nitrogen-rich pyrazole core.[1][2] It must be managed as Hazardous Chemical Waste .

  • Primary Waste Stream: Non-Halogenated Organic Waste (Liquid or Solid).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic oxidation of the aldehyde functionality.

Technical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity.[3] This compound is not merely "waste"; it is a reactive intermediate.[1]

Physicochemical & Hazard Data

Note: As a specialized R&D building block, specific toxicological data may be limited. The following profile is derived from Structure-Activity Relationships (SAR) of the pyrazole-carbaldehyde class.

FeatureSpecificationOperational Implication
Functional Groups Aldehyde (-CHO), Pyrazole RingAldehydes are reducing agents; Pyrazoles are stable but nitrogen-rich.[1]
Physical State Likely Solid or Viscous Oil (Low MP)May require liquefaction (dissolving) for certain waste streams.[1]
GHS Classification Warning Treat as Irritant (Skin/Eye/Respiratory).[1][4]
Hazard Statements H315, H319, H335PPE (Nitrile gloves, goggles) is mandatory during disposal.
Reactivity Auto-oxidationAldehydes can slowly oxidize to carboxylic acids in air; keep containers sealed.[1]
The "Why" Behind the Protocol
  • Aquatic Toxicity: Pyrazole derivatives can exhibit aquatic toxicity.[1] Discharge into sinks allows entry into water tables where they may resist standard biodegradation.[1]

  • Chemical Oxygen Demand (COD): Aldehydes contribute significantly to COD in water systems, stressing treatment plants.[1]

  • Nitrogen Content: Incineration must be controlled (scrubbed) to manage NOx emissions, which is why professional waste management is required over on-site treatment.[1]

Disposal Decision Matrix (Workflow)

The following logic flow ensures you select the correct waste stream based on the physical state of your specific batch.

DisposalWorkflowStartWaste Assessment:1-ethyl-4-methyl-1H-pyrazole-5-carbaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidStateSolid / PowderStateCheck->SolidStateLiquidStateSolution / OilStateCheck->LiquidStateStreamAStream A:Solid Hazardous WasteSolidState->StreamAContaminatedIs it mixed withHalogenated Solvents(DCM, Chloroform)?LiquidState->ContaminatedStreamBStream B:Halogenated Organic WasteContaminated->StreamBYesStreamCStream C:Non-Halogenated Organic WasteContaminated->StreamCNo (e.g., Ethanol, Acetone)PackPackaging & Labeling(See Section 4)StreamA->PackStreamB->PackStreamC->Pack

Figure 1: Decision tree for categorizing pyrazole-carbaldehyde waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-reactivity in the waste container.[1]

  • Isolate: Do not mix this aldehyde with oxidizing agents (Nitric acid, Perchloric acid, Hydrogen Peroxide). The aldehyde group can undergo exothermic oxidation.

  • Solvent Check: If the material is in solution, identify the solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated waste stream.[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated waste stream.[1]

  • Quenching (Optional for Bulk >100g): For large, pure quantities, chemical oxidation to the corresponding carboxylic acid (1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid) using mild oxidants (e.g., KMnO4) can stabilize the compound, but this is generally unnecessary for standard R&D scales (<50g).[1] Direct disposal is preferred to minimize handling risks. [1]

Phase 2: Packaging

Objective: Containment integrity during transport.

  • Container Type: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? Aldehydes are generally compatible with HDPE.[1] Amber glass protects from UV-induced auto-oxidation.[1]

  • Headspace: Leave at least 10% headspace in the bottle to allow for expansion or potential off-gassing if minor oxidation occurs.[1]

  • Closure: Ensure the cap has a chemically resistant liner (Teflon/PTFE).[1]

Phase 3: Labeling

Objective: Regulatory compliance (RCRA/EPA or local equivalent).[1]

  • Chemical Name: Write the full chemical name: 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. Do not use abbreviations or structure drawings alone.

  • Hazard Checkboxes: Mark "Irritant" and "Flammable" (if in flammable solvent).[1]

  • Constituents: If in solution, list the % composition (e.g., "5% Pyrazole aldehyde, 95% Ethyl Acetate").

Emergency Procedures: Spills

If a spill occurs during the disposal process, follow this "absorb and isolate" protocol.

  • Evacuate & Ventilate: Aldehydes can be respiratory irritants (H335).[1][4] Clear the immediate area.[5][6]

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Do not use paper towels alone (high surface area can increase evaporation rate of volatile components).

    • Use: Vermiculite, clay-based absorbent, or specific organic spill pads.[1]

  • Cleanup:

    • Cover the spill with absorbent.[1][7][5]

    • Scoop into a wide-mouth jar or heavy-duty waste bag.[1]

    • Label as "Debris from Aldehyde Spill" and process as Solid Hazardous Waste .[1]

  • Surface Decontamination: Wash the surface with a mild soap/water solution.[1] Avoid using bleach (hypochlorite) immediately, as it is a strong oxidizer; use water/detergent first.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [1]

    • Context: Provides the baseline hazard classification (H315, H319, H335) for the pyrazole-carbaldehyde class.[4]

  • Sigma-Aldrich. (2025).[1][5] Product Specification: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [1]

    • Context: Verifies the physical state and handling requirements for ethyl/methyl substituted pyrazole aldehydes.
  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

    • Context: Authoritative source for general organic waste segregation and aldehyde management.[1]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazole-4-carboxaldehyde derivatives. Retrieved from [1]

    • Context: Confirms the stability profile and nitrogen-rich nature of the pyrazole core.[1]

A Comprehensive Guide to the Safe Handling of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and GHS Classification of Analogous Compounds

Structurally similar pyrazole-based compounds consistently exhibit the following hazards. Therefore, 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde should be handled as a compound that is:

Hazard StatementGHS Classification (Typical for Analogs)Potential Effects
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion can lead to adverse health effects. Do not eat, drink, or smoke when handling this product.[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact with the skin can cause irritation, redness, and discomfort. Prolonged contact may lead to more severe skin reactions.[1][2]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Cat 2A)Contact with eyes can cause significant irritation, pain, and potential damage to the cornea.[1][2]
H335: May cause respiratory irritation STOT SE, Respiratory (Category 3)Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

Note: This table is a synthesis of information from various sources on structurally similar compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde. The following PPE is mandatory:

  • Eye and Face Protection :

    • Minimum Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Enhanced Protection : In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2]

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves that have been inspected prior to use.[3] Nitrile gloves are a suitable choice for incidental contact. Always wash and dry hands after removing gloves.[4]

    • Lab Coat : A flame-resistant lab coat or impervious clothing should be worn to protect against skin contact.[3]

  • Respiratory Protection :

    • If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3] All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for ensuring safety.

Engineering Controls
  • Ventilation : Always handle 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in a well-ventilated area.[2][3] A chemical fume hood is the preferred engineering control to maintain low airborne concentrations.[1]

  • Emergency Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, ensure all necessary PPE is donned correctly.

    • Inspect gloves for any signs of degradation or perforation.[3]

    • Verify that the chemical fume hood is functioning correctly.

  • Dispensing and Use :

    • When handling the solid form, avoid the formation of dust and aerosols.[3]

    • If the compound is a liquid, avoid breathing mists or vapors.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

  • Post-Handling :

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal Prep Don PPE Inspect Gloves Verify Fume Hood Handling Dispense Compound (Avoid Dust/Vapors) Use Non-Sparking Tools Prep->Handling Proceed with caution Post Decontaminate Surfaces Wash Hands Thoroughly Handling->Post After use Disposal Segregate as Hazardous Waste Label and Seal Container Store in Designated Area Post->Disposal Properly dispose

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.